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  • Product: Tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate
  • CAS: 2034155-23-0

Core Science & Biosynthesis

Foundational

Physicochemical properties of tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate

An In-Depth Technical Guide to the Physicochemical Properties of tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate Introduction In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate

Introduction

In the landscape of modern drug discovery, the piperidine scaffold remains a cornerstone for the development of novel therapeutics. Its conformational flexibility and utility in establishing key vector-based interactions make it a privileged structure in medicinal chemistry. This guide focuses on a specific, yet representative, derivative: tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate . This molecule incorporates three key structural features: a piperidine ring, a tert-butoxycarbonyl (Boc) protecting group on the nitrogen, and an ether-linked aliphatic side chain.

The journey of a potential drug candidate from a laboratory curiosity to a clinical success is fundamentally governed by its physicochemical properties. These parameters—including lipophilicity, solubility, and ionization state—dictate the absorption, distribution, metabolism, and excretion (ADME) profile of a molecule, and ultimately, its efficacy and safety.[1][2]

While extensive experimental data for this specific, non-commercial compound is not publicly cataloged, this technical guide serves as a comprehensive framework for its characterization. As a Senior Application Scientist, the objective here is not merely to list data but to provide a robust, field-proven guide for researchers. We will explore the molecule's structural identity, provide in silico predictions for its core physicochemical properties, and detail the authoritative, self-validating experimental protocols required for their empirical determination. This document is designed to equip researchers, scientists, and drug development professionals with the rationale and methodology to thoroughly characterize this and similar novel chemical entities.

Part 1: Molecular Identity and Structural Elucidation

The first step in any physicochemical analysis is the unambiguous confirmation of the molecule's identity and structure. The structural integrity of the compound is the foundation upon which all other data rests.

IUPAC Name: tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate Molecular Formula: C₁₅H₂₉NO₃ Chemical Structure: alt text (Self-generated image for illustrative purposes)

Core Identification Parameters

The following table summarizes the fundamental identifiers for the molecule. The molecular weight is calculated from its elemental composition, a value that must be confirmed experimentally.

ParameterValue / Expected OutcomeSignificance & Rationale
Molecular Formula C₁₅H₂₉NO₃Defines the elemental composition.
Molecular Weight 271.40 g/mol A critical parameter for all stoichiometric calculations and for interpreting mass spectrometry data.
Appearance Colorless to pale yellow oil or low-melting solidBased on the aliphatic nature, lack of chromophores, and the presence of flexible chains, the compound is not expected to be a high-melting crystalline solid.
Protocols for Structural & Identity Confirmation

A multi-technique approach is essential for irrefutable structure confirmation. Each technique provides a unique and complementary piece of the structural puzzle.

Causality: HRMS is the gold standard for confirming the elemental composition of a novel compound. By measuring the mass-to-charge ratio (m/z) to a high degree of accuracy (typically within 5 ppm), it provides unequivocal evidence for the molecular formula.[3]

Experimental Protocol: Electrospray Ionization Time-of-Flight (ESI-TOF)

  • Sample Preparation: Prepare a dilute solution of the compound (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

  • Instrument Setup: Calibrate the mass spectrometer using a known standard with ions that bracket the expected mass of the analyte. Use an internal lock mass for real-time calibration to ensure the highest accuracy.[4]

  • Ionization: Introduce the sample into the ESI source. A positive ion mode is expected to yield the protonated molecule [M+H]⁺ at m/z 272.2220 and potentially the sodium adduct [M+Na]⁺ at m/z 294.2039.

  • Data Analysis: Compare the experimentally measured accurate mass to the theoretical calculated mass. A mass error of <5 ppm provides high confidence in the assigned molecular formula.

Causality: NMR spectroscopy is the most powerful technique for elucidating the precise atomic connectivity and chemical environment of a molecule.[5][6][7] A combination of ¹H and ¹³C NMR experiments confirms the presence of all key structural fragments.

Experimental Protocol: 1D NMR (¹H, ¹³C, DEPT-135)

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) and transfer to an NMR tube.

  • ¹H NMR Acquisition: Acquire the proton NMR spectrum. Expected signals would include:

    • A large singlet around δ 1.45 ppm (9H), characteristic of the tert-butyl group.

    • Multiplets corresponding to the piperidine ring protons (δ 1.2-1.8 ppm and δ 2.8-4.2 ppm for those adjacent to N and O).

    • Signals for the 3-methylbutoxy chain, including a doublet for the two methyl groups (approx. δ 0.9 ppm), and various multiplets for the CH₂ and CH protons.

  • ¹³C NMR & DEPT-135 Acquisition: Acquire the carbon-13 and DEPT-135 spectra.

    • The ¹³C spectrum will show distinct signals for all 15 carbons. Key signals include the carbonyl carbon of the Boc group (~δ 155 ppm), the quaternary carbon of the tert-butyl group (~δ 80 ppm), and carbons adjacent to the ether oxygen (~δ 70-75 ppm).

    • The DEPT-135 experiment will differentiate carbon types: CH₃ and CH signals will be positive, while CH₂ signals will be negative, confirming the assignments.[5]

Causality: FTIR spectroscopy is used to identify the presence of specific functional groups by detecting their characteristic vibrational frequencies.[8][9][10]

Experimental Protocol: Attenuated Total Reflectance (ATR-FTIR)

  • Sample Preparation: Place a small drop of the neat liquid or a small amount of the solid compound directly onto the ATR crystal.

  • Spectrum Acquisition: Collect the spectrum, typically over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify key absorption bands:

    • ~2850-2960 cm⁻¹: Strong C-H stretching vibrations from the aliphatic (piperidine and side-chain) and tert-butyl groups.

    • ~1680-1700 cm⁻¹: A very strong C=O (carbonyl) stretching band, characteristic of the carbamate functional group in the Boc protector.

    • ~1100-1170 cm⁻¹: Strong C-O-C (ether) stretching vibrations.

Part 2: Core Physicochemical Properties in Drug Development

The following sections detail the key physicochemical properties, their profound impact on a molecule's behavior in a biological system, and the rigorous experimental methods used for their determination.

A. Lipophilicity (Partition Coefficient, logP)

Significance: Lipophilicity is arguably one of the most critical physicochemical parameters in drug discovery.[1][11] It governs a molecule's ability to cross biological membranes (like the intestinal wall and the blood-brain barrier), its binding affinity to plasma proteins, and its potential for metabolic clearance.[][13][14] An optimal lipophilicity (often in the logP range of 0-3) is sought to balance membrane permeability with aqueous solubility.[13]

In Silico Prediction: Based on its structure—a greasy aliphatic side-chain, a large tert-butyl group, and the absence of polar hydrogen-bond-donating groups—the predicted octanol-water partition coefficient (logP) for this molecule is estimated to be in the range of 3.5 to 4.5 . This high value suggests the compound will be highly lipophilic, favoring partitioning into lipid environments over aqueous ones.

Experimental Protocol: The Shake-Flask Method (OECD Guideline 107)

This classic method directly measures the partitioning of a compound between n-octanol and water, representing a lipid and an aqueous phase, respectively. Its trustworthiness comes from being a direct equilibrium measurement.

G cluster_prep Phase Preparation cluster_exp Partitioning Experiment cluster_analysis Concentration Analysis cluster_calc Calculation P1 Pre-saturate n-octanol with water P2 Pre-saturate water with n-octanol E1 Add known amount of compound to octanol/water mixture P2->E1 E2 Shake vigorously until equilibrium is reached (e.g., 24h at 25°C) E1->E2 E3 Centrifuge to ensure complete phase separation E2->E3 A1 Sample aqueous phase E3->A1 A2 Sample octanol phase E3->A2 A3 Quantify concentration in each phase via HPLC-UV A1->A3 A2->A3 C1 Calculate LogP = log([C]octanol / [C]water) A3->C1

Caption: Workflow for LogP determination using the shake-flask method.
  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol to ensure thermodynamic equilibrium.

  • Equilibration: A known amount of the compound is added to a vessel containing a defined ratio of the pre-saturated n-octanol and water. The vessel is shaken (e.g., for 24 hours at a constant temperature) until the compound has fully partitioned between the two phases and equilibrium is reached.

  • Phase Separation: The mixture is centrifuged to ensure a clean and complete separation of the two immiscible layers.

  • Quantification: The concentration of the compound in each phase is accurately determined using a suitable analytical technique, typically High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this ratio.

B. Ionization Constant (pKa)

Significance: The pKa value defines the pH at which a compound is 50% ionized.[15] Since the pH varies throughout the human body (e.g., stomach ~1.5-3.5, small intestine ~6.0-7.4, blood ~7.4), the ionization state of a drug is dynamic.[16] The ionized form is typically more water-soluble, while the neutral, non-ionized form is more lipid-soluble and thus more readily crosses cell membranes.[17][18] Therefore, pKa is a critical determinant of both solubility and permeability.

In Silico Prediction: Analysis of the structure of tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate reveals no readily ionizable functional groups within the typical physiological pH range.

  • The piperidine nitrogen is part of a carbamate linkage. The lone pair of electrons is delocalized onto the adjacent carbonyl group, rendering it effectively non-basic .

  • The ether oxygen is non-basic.

  • There are no acidic protons. Therefore, the compound is predicted to be non-ionizable in the aqueous pH range of 2-12.

Experimental Protocol: Potentiometric Titration

This method is the definitive technique for measuring pKa values.[19][20] It involves titrating a solution of the compound with a strong acid or base and monitoring the resulting pH changes. For a non-ionizable compound, this experiment serves as a validation of the prediction.

G P1 Calibrate pH meter (pH 4, 7, 10 buffers) P2 Dissolve compound in water/co-solvent (e.g., methanol) to ~1 mM concentration P1->P2 P3 Add background electrolyte (e.g., 0.15 M KCl) P2->P3 T1 Titrate with 0.1 M HCl P3->T1 Acid Titration T2 Titrate with 0.1 M NaOH P3->T2 Base Titration A1 Record pH after each titrant addition T1->A1 T2->A1 R1 Plot pH vs. Volume of Titrant A1->R1 R2 Analyze titration curve for inflection points (pKa) R1->R2 C1 Conclusion: No inflection point observed in pH 2-12 range. Compound is non-ionizable. R2->C1

Caption: Experimental workflow for pKa determination via potentiometric titration.
  • System Calibration: Calibrate a high-precision pH electrode using at least three standard buffer solutions (e.g., pH 4.0, 7.0, and 10.0).[21]

  • Sample Preparation: Dissolve an accurately weighed amount of the compound in a solution of water, potentially with a small amount of co-solvent (like methanol) if solubility is very low, to a known concentration (e.g., 1 mM).[22] Add a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.

  • Titration: Place the solution under an inert atmosphere (e.g., nitrogen) and titrate in both directions: first with a standardized solution of HCl, then with a standardized solution of NaOH.

  • Data Analysis: Record the pH after each incremental addition of titrant. Plot the pH versus the volume of titrant added. For an ionizable compound, the midpoint of the buffer region (the flattest part of the curve) corresponds to the pKa.

  • Expected Result: For this specific molecule, the titration curve is expected to resemble that of a neutral solution being titrated, showing no buffering capacity or inflection points between pH 2 and 12, confirming its non-ionizable nature.

C. Aqueous Solubility

Significance: For an orally administered drug, dissolution in the gastrointestinal fluids is a prerequisite for absorption.[23][24] Poor aqueous solubility is a major cause of low and variable bioavailability.[][26][27] Solubility data is critical for guiding formulation strategies to ensure adequate drug exposure.

In Silico Prediction: Given the predicted high lipophilicity (logP > 4) and the lack of an ionizable group to enhance solubility at different pH values, the thermodynamic aqueous solubility of this compound is predicted to be very low , likely in the range of <10 µg/mL .

Experimental Protocol: High-Throughput HPLC-Based Thermodynamic Solubility Assay

This method determines the equilibrium solubility of a compound, which is the most relevant measure for predicting in vivo dissolution. It is trustworthy because it measures the concentration of a saturated solution after equilibrium has been reached.

G cluster_prep Sample Preparation cluster_filter Separation cluster_analysis Quantification cluster_calc Calculation P1 Add excess solid compound to aqueous buffer (e.g., PBS pH 7.4) P2 Incubate with agitation (e.g., 24-48h at 25°C) to reach equilibrium P1->P2 F1 Filter the suspension to remove undissolved solid (e.g., 0.45 µm filter) P2->F1 A2 Analyze filtrate and standards by HPLC-UV F1->A2 A1 Prepare calibration standards of known concentrations A1->A2 A3 Generate calibration curve (Peak Area vs. Concentration) A2->A3 C1 Determine concentration of the saturated filtrate from the calibration curve A3->C1

Caption: Workflow for thermodynamic solubility determination via HPLC.
  • Calibration Curve: Prepare a series of standard solutions of the compound at known concentrations in a suitable organic solvent (e.g., acetonitrile). Analyze these standards by HPLC-UV to generate a calibration curve that correlates peak area with concentration.

  • Equilibration: Add an excess of the solid compound to a vial containing the aqueous buffer of interest (e.g., phosphate-buffered saline, PBS, at pH 7.4). The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

  • Incubation: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-48 hours) to allow the system to reach thermodynamic equilibrium.[28]

  • Separation: After incubation, carefully filter the suspension through a low-binding filter (e.g., 0.45 µm PVDF) to remove all undissolved solid.

  • Quantification: Analyze the clear filtrate by the same HPLC-UV method used for the calibration curve.

  • Calculation: Determine the concentration of the compound in the filtrate by interpolating its peak area onto the calibration curve. This concentration represents the thermodynamic solubility.[29]

Summary of Physicochemical Properties

The following table provides a consolidated overview of the core physicochemical properties for tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate, integrating the in silico predictions with the outlined experimental framework.

Physicochemical PropertyPredicted ValueStandard Experimental MethodRationale & Importance in Drug Discovery
Molecular Weight 271.40 g/mol High-Resolution Mass Spectrometry (HRMS)Fundamental for identity, purity, and all quantitative assays.
Melting Point Low-melting solid or oilCapillary Method / DSCIndicator of purity, crystal lattice energy, and physical state for handling/formulation.
logP (Lipophilicity) 3.5 - 4.5Shake-Flask (n-Octanol/Water)Governs membrane permeability, protein binding, and metabolic clearance. High value suggests good permeability but potential for poor solubility and high metabolism.[1][]
pKa (Ionization) Non-ionizable (pH 2-12)Potentiometric TitrationDetermines charge state at physiological pH. Being non-ionizable means its solubility and permeability are pH-independent across the GI tract.[2][17]
Aqueous Solubility < 10 µg/mLHPLC-based Thermodynamic AssayA prerequisite for oral absorption. Very low predicted solubility is a major challenge for bioavailability and formulation.[24][]

Conclusion

This technical guide provides a comprehensive physicochemical profile of tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate . By integrating structural analysis, in silico predictions, and detailed, field-proven experimental methodologies, we have constructed a complete framework for its characterization. The analysis predicts this molecule to be a highly lipophilic, non-ionizable compound with very low aqueous solubility.

This profile is characteristic of many modern drug candidates and highlights a common challenge in drug discovery: balancing the lipophilicity required for target engagement and membrane permeability with the aqueous solubility needed for absorption and formulation.[19] For a molecule with these properties, a drug development team would anticipate potential issues with bioavailability and would likely focus on enabling formulation strategies, such as amorphous solid dispersions or lipid-based formulations, to overcome the solubility limitations. The protocols and rationale detailed herein provide the necessary tools for any researcher to validate these predictions and confidently guide the progression of this or any similar compound through the drug discovery pipeline.

References

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration.
  • BOC Sciences. (2024, April 23). Lipophilicity of Drug.
  • AZoLifeSciences. (2021, February 1). Importance of Solubility and Lipophilicity in Drug Development.
  • Benchchem. (n.d.). Application Notes & Protocols: NMR Spectroscopy for the Structure Elucidation of Complex Organic Molecules.
  • PharmaGuru. (2025, March 26). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes.
  • Omics Online. (n.d.). Lipophilicity: A Crucial Concept in Drug Design and Pharmacology. Journal of Pharmacokinetics & Experimental Therapeutics.
  • Taylor & Francis Online. (2019, November 17). Is there enough focus on lipophilicity in drug discovery?.
  • PubMed. (2012, September 19). The influence of lipophilicity in drug discovery and design.
  • Pion. (2023, December 13). What is pKa and how is it used in drug development?.
  • TIGP. (2022, March 24). Application of Mass Spectrometry on Small Molecule Analysis.
  • Impact Analytical. (n.d.). Molecular Weight Determination.
  • Chemistry LibreTexts. (2024, July 30). 12.2: Mass Spectrometry of Small Molecules - Magnetic-Sector Instruments.
  • Manallack, D. T. (2007, September 17). The pKa Distribution of Drugs: Application to Drug Discovery. PMC.
  • Manallack, D. T., Prankard, R. J., Yuriev, E., Oprea, T. I., & Chalmers, D. K. (2013). The significance of acid/base properties in drug discovery. Chemical Society Reviews, 42(2), 485-496.
  • Chemistry LibreTexts. (2024, May 9). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy.
  • Seppic. (2025, July 17). Optimizing drug Solubility for enhanced oral formulation performance.
  • BOC Sciences. (n.d.). API Solubility: Key Factor in Oral Drug Bioavailability.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • American Pharmaceutical Review. (2015, September 30). Mass Spectrometry in Small Molecule Drug Development. Retrieved from American Pharmaceutical Review website.
  • University of Cambridge. (2016). NMR Techniques in Organic Chemistry: a quick guide.
  • Ye, L., and Li, C. (2021). Crosstalk of physiological pH and chemical pKa under the umbrella of physiologically based pharmacokinetic modeling of drug absorption, distribution, metabolism, excretion, and toxicity. Expert Opinion on Drug Metabolism & Toxicology, 17(9), 1015-1029.
  • Benchchem. (n.d.). An In-depth Technical Guide to the Physicochemical Properties of N-Boc-4-hydroxypiperidine.
  • Drug Hunter. (2022, July 16). Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table.
  • Universallab. (2024, June 16). FTIR Spectrum Analysis--Meaning and Application of Each Peak.
  • ACD/Labs. (n.d.). The Impact of Ionization in Drug Discovery & Development.
  • SlideShare. (n.d.). Structural elucidation by NMR(1HNMR).
  • Peeters, J., et al. (2011). Development of Methods for the Determination of pKa Values. PMC.
  • The Royal Society of Chemistry. (n.d.). Methodology for Accurate Mass Measurement of Small Molecules. Retrieved from The Royal Society of Chemistry website.
  • Enamine. (n.d.). Determining pKa Background.
  • ResearchGate. (2008, July 15). (PDF) A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium.
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727.
  • DergiPark. (2024, April 23). Elucidating Ionization Behavior: Potentiometric Titration for Precise Determination of pKa Values in Medicinal Chemistry.
  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.
  • Kanan Lab - Stanford University. (2021, November 9). A framework for automated structure elucidation from routine NMR spectra.
  • Mitra, A., & Kesisoglou, F. (2019). Evaluating the Role of Solubility in Oral Absorption of Poorly Water-Soluble Drugs Using Physiologically-Based Pharmacokinetic Modeling. Journal of pharmaceutical sciences, 108(1), 7-10.
  • JASCO. (n.d.). Theory of FTIR Spectroscopy.
  • ACS Publications. (2009, March 24). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates.
  • Ascendia Pharmaceutical Solutions. (2021, July 5). 4 Factors Affecting Solubility of Drugs. Retrieved from Ascendia Pharmaceutical Solutions website.

Sources

Exploratory

Technical Guide to the Safe Handling of Tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate

For Researchers, Scientists, and Drug Development Professionals Disclaimer: As of the last update, a specific Safety Data Sheet (SDS/MSDS) for Tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate (CAS No. 1354602-53-7)...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: As of the last update, a specific Safety Data Sheet (SDS/MSDS) for Tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate (CAS No. 1354602-53-7) was not available through the conducted searches. The following in-depth technical guide has been developed by a Senior Application Scientist to provide a comprehensive safety overview based on data from structurally similar piperidine derivatives. This document is intended to serve as a precautionary guide and should not be considered a substitute for a compound-specific, manufacturer-provided SDS. All laboratory work should be conducted with the utmost care, assuming the compound may possess hazards identified in related molecules.

Introduction and Chemical Identity

Tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate is a heterocyclic organic compound. Its structure features a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group and a 3-methylbutoxy (isopentyloxy) ether linkage at the 4-position. This combination of a protected amine and a functionalized side chain makes it a valuable intermediate or building block in medicinal chemistry and drug discovery, particularly for creating libraries of compounds for screening.

The N-Boc protecting group is a common motif used to mask the reactivity of the piperidine nitrogen, allowing for selective reactions at other parts of the molecule. The lipophilic ether side chain can be used to modulate the physicochemical properties of a final drug candidate, such as its solubility, metabolic stability, and target-binding affinity. Given its intended use in synthesis, laboratory personnel must be familiar with its potential hazards and handling protocols.

Potential Hazard Identification and Classification

In the absence of specific data, the hazard profile is inferred from related N-Boc protected piperidines. The primary hazards associated with analogous compounds are irritation to the skin, eyes, and respiratory tract.

Based on GHS classifications for similar compounds, Tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate should be handled as a substance with the potential for the following hazards:

Hazard Class Hazard Category GHS Statement Source for Analogy
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[1][2][3][4]
Serious Eye Damage/IrritationCategory 2AH319: Causes serious eye irritation[1][2][3][4]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation[1][2][3]
Acute Toxicity, Oral (Potential)Category 4H302: Harmful if swallowed[2][5]
Logical Framework for Hazard Assessment

Caption: Inferred hazard profile based on shared structural motifs with known compounds.

First-Aid Measures: An Experimental Protocol

Immediate and appropriate first-aid is critical to mitigate exposure. The following protocols are based on best practices for handling similar chemical irritants.[1][2][6][7]

Objective: To safely decontaminate and stabilize an individual after accidental exposure.

Methodology:

  • Inhalation Exposure:

    • Immediately move the affected person to an area with fresh air.

    • If breathing becomes difficult, have a trained individual administer oxygen.

    • If breathing stops, begin artificial respiration immediately. Caution: Do not use mouth-to-mouth resuscitation if the substance was ingested or inhaled.[7]

    • Seek immediate medical attention.

  • Skin Contact:

    • Immediately remove all contaminated clothing and shoes.

    • Wash the affected skin area with plenty of soap and water for at least 15 minutes.[1][7]

    • If skin irritation develops or persists, seek medical advice.[6]

  • Eye Contact:

    • Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids occasionally to ensure complete rinsing.[1][2][7]

    • Remove contact lenses if present and easy to do so. Continue rinsing.

    • Seek immediate medical attention from an ophthalmologist.

  • Ingestion:

    • Do NOT induce vomiting.

    • Rinse the mouth thoroughly with water.

    • Never give anything by mouth to an unconscious person.[7]

    • Call a physician or poison control center immediately.

Fire-Fighting Measures

While the compound itself may not be highly flammable, it can decompose under fire conditions to produce hazardous gases.

  • Suitable Extinguishing Media: Use extinguishing agents appropriate for the surrounding fire, such as dry chemical powder, carbon dioxide (CO2), or alcohol-resistant foam.[7][8]

  • Unsuitable Extinguishing Media: A direct water jet may not be effective and could scatter the material.

  • Specific Hazards from Combustion: Thermal decomposition can produce toxic and corrosive fumes, including carbon monoxide (CO), carbon dioxide (CO2), and nitrogen oxides (NOx).[9]

  • Advice for Firefighters: Firefighters should wear full protective clothing and a self-contained breathing apparatus (SCBA) with a full face-piece operated in positive pressure mode.[7]

Accidental Release Measures

A systematic approach is required to manage spills and prevent secondary accidents.

  • Personal Precautions:

    • Evacuate non-essential personnel from the area.

    • Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid breathing dust or vapors.[6][7]

    • Ensure adequate ventilation.

  • Environmental Precautions:

    • Prevent the material from entering drains, sewers, or watercourses.[6][7]

  • Containment and Cleanup:

    • For solid spills, carefully sweep or scoop up the material and place it into a suitable, labeled container for disposal. Avoid generating dust.[3][6]

    • For liquid spills, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container for disposal.

    • Wash the spill area thoroughly with soap and water once the material has been removed.

Safe Handling and Storage

Proactive measures during handling and storage are key to ensuring laboratory safety.

  • Precautions for Safe Handling:

    • Handle in a well-ventilated area, preferably within a chemical fume hood.[1][2]

    • Wear suitable protective clothing, gloves, and eye/face protection.[2][3]

    • Avoid contact with skin, eyes, and clothing. Do not breathe dust or vapors.[1][7]

    • Wash hands thoroughly after handling.[1]

    • Do not eat, drink, or smoke in the laboratory area.[2][6]

  • Conditions for Safe Storage:

    • Keep the container tightly closed when not in use.[1][6]

    • Store in a cool, dry, and well-ventilated place.[6]

    • Store away from incompatible materials such as strong oxidizing agents and strong acids.[1]

Exposure Controls and Personal Protection

A multi-layered approach to exposure control is essential for protecting laboratory personnel.

  • Engineering Controls:

    • Work should be performed in a well-ventilated laboratory. The use of a chemical fume hood is strongly recommended to maintain exposure levels as low as possible.

    • Eyewash stations and safety showers must be readily accessible in the immediate work area.[6]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles or a face shield that complies with OSHA 29 CFR 1910.133 or European Standard EN166.[8]

    • Hand Protection: Wear impervious chemical-resistant gloves (e.g., nitrile rubber). Gloves must be inspected before use.

    • Skin and Body Protection: Wear a lab coat, apron, or coveralls as appropriate to prevent skin contact.

    • Respiratory Protection: If engineering controls are not sufficient to control airborne concentrations, a NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary.

Hierarchy of Safety Controls

Hierarchy_of_Controls cluster_controls Hierarchy of Controls (Most to Least Effective) Elimination Elimination (Not Applicable for Synthesis) Substitution Substitution (Use a less hazardous reagent) Engineering Engineering Controls (e.g., Fume Hood) Administrative Administrative Controls (e.g., SOPs, Training) PPE Personal Protective Equipment (Gloves, Goggles, Lab Coat)

Caption: The hierarchy of controls for mitigating chemical exposure in the laboratory.

Physical and Chemical Properties

Exact data is unavailable. The following are estimated properties based on the chemical structure:

Property Estimated Value Justification
Molecular Formula C15H29NO3-
Molecular Weight 271.40 g/mol -
Physical State Likely a solid or oil at room temperature.Similar N-Boc piperidines are often solids or high-boiling oils.[2][6]
Solubility Expected to be soluble in organic solvents (e.g., DCM, EtOAc, MeOH) and poorly soluble in water.The Boc group and ether chain increase lipophilicity.
Boiling Point Expected to be >200 °C at atmospheric pressure.High molecular weight and polar groups.
Melting Point Not available.-

Stability and Reactivity

  • Reactivity: Not expected to be highly reactive under normal laboratory conditions.

  • Chemical Stability: The compound is expected to be stable under recommended storage conditions.[9]

  • Possibility of Hazardous Reactions: Hazardous polymerization is not expected to occur.

  • Conditions to Avoid: Avoid exposure to excessive heat, open flames, and sources of ignition.[9]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids. The N-Boc group is acid-labile and can be cleaved, releasing isobutylene and carbon dioxide.

Toxicological Information

No specific toxicological studies have been performed on this compound. The information below is extrapolated from data on analogous substances and should be treated as potential effects.

  • Acute Toxicity:

    • Oral: May be harmful if swallowed (inferred Category 4).[2][5]

    • Dermal: No specific data, but significant toxicity is not expected via this route, though irritation is likely.

    • Inhalation: May be harmful if inhaled, primarily causing respiratory tract irritation.[1][3]

  • Skin Corrosion/Irritation: Expected to cause skin irritation upon direct contact.[1][2][4]

  • Serious Eye Damage/Irritation: Expected to cause serious eye irritation.[1][2][4]

  • Chronic Exposure (Carcinogenicity, Mutagenicity, Reproductive Toxicity): No data is available. It is prudent to assume that the toxicological properties have not been fully investigated and to minimize exposure accordingly.

References

  • Safety Data Sheet - tert-Butyl 4-[(4-amino-2-fluorophenoxy)methyl]piperidine-1-carboxylate. KISHIDA CHEMICAL CO., LTD. [Link]

  • tert-butyl 4-(but-3-yn-1-yl)piperidine-1-carboxylate - Safety Data. NextSDS. [Link]

  • SAFETY DATA SHEET - General Chemical Substance. (2020, January 20). Generic SDS Provider.

Sources

Foundational

Structural and Mass Spectrometric Profiling of tert-Butyl 4-(3-methylbutoxy)piperidine-1-carboxylate

Executive Summary In modern drug discovery, functionalized piperidines serve as highly versatile building blocks for synthesizing complex active pharmaceutical ingredients (APIs). tert-Butyl 4-(3-methylbutoxy)piperidine-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, functionalized piperidines serve as highly versatile building blocks for synthesizing complex active pharmaceutical ingredients (APIs). tert-Butyl 4-(3-methylbutoxy)piperidine-1-carboxylate (CAS: 2034155-23-0) is a prime example, featuring a piperidine core, a 3-methylbutoxy ether linkage, and a tert-butyloxycarbonyl (Boc) protecting group[1].

For researchers synthesizing or utilizing this compound, verifying its structural integrity and purity is paramount. Because the Boc group is notoriously labile under harsh analytical conditions, traditional low-resolution mass spectrometry (LRMS) or gas chromatography-mass spectrometry (GC-MS) often fails to provide a definitive molecular ion. This whitepaper establishes an authoritative, self-validating High-Resolution Mass Spectrometry (HRMS) workflow designed specifically to confirm the exact mass and molecular formula of this compound, ensuring downstream synthetic reliability.

Physicochemical and Quantitative Mass Profiling

To unequivocally identify a molecule via HRMS, the theoretical exact mass must first be calculated based on its monoisotopic elemental composition. The table below summarizes the core quantitative mass metrics for tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate.

PropertyValueCausality / Significance
Chemical Formula C₁₅H₂₉NO₃Derived from the piperidine core + Boc group + 3-methylbutoxy group.
Average Molecular Weight 271.40 g/mol Used for macroscopic stoichiometric calculations and molarity[1].
Monoisotopic Exact Mass 271.214744 DaThe exact mass of the most abundant isotopes (¹²C, ¹H, ¹⁴N, ¹⁶O). Critical for HRMS validation[2].
Topological Polar Surface Area ~66.4 ŲPredicts membrane permeability; relevant for downstream API pharmacokinetics[2].
Theoretical[M+H]⁺ m/z 272.2220 m/zThe primary target ion expected in positive Electrospray Ionization (ESI+).

Causality in Analytical Method Selection

When designing an analytical method for Boc-protected amines, the selection of ionization technique and mass analyzer is driven by the molecule's specific chemical vulnerabilities.

Why Electrospray Ionization (ESI) over Electron Impact (EI)?

The Boc protecting group is highly susceptible to thermal degradation and acid-catalyzed cleavage. If subjected to the hard ionization of Electron Impact (EI) typically used in GC-MS (70 eV), the molecule undergoes extensive fragmentation. The most common artifacts are the loss of an isobutylene fragment (-56 Da) or the entire Boc group (-100 Da). Causality: To prevent in-source fragmentation and preserve the intact molecular ion, Electrospray Ionization (ESI)—a "soft" ionization technique—must be employed[3]. ESI gently transfers ions from the liquid phase to the gas phase, ensuring the survival of the intact [M+H]⁺ species[4].

Why High-Resolution Mass Spectrometry (HRMS)?

Low-resolution mass spectrometers (e.g., single quadrupoles) report nominal masses (e.g., m/z 272). However, thousands of organic compounds share a nominal mass of 272. Causality: HRMS instruments, such as Orbitraps or Quadrupole-Time-of-Flight (Q-TOF) analyzers, provide mass accuracy up to 4-5 decimal places[3]. By measuring the mass at 272.2220 m/z, researchers can mathematically eliminate isobaric interferences and unequivocally confirm the C₁₅H₂₉NO₃ elemental formula[5].

Self-Validating HRMS Experimental Protocol

To ensure absolute trustworthiness, the following LC-HRMS protocol is designed as a self-validating system. It incorporates internal calibration and strict mass error thresholds to eliminate false positives.

Step-by-Step Methodology
  • Sample Preparation (Concentration Control):

    • Action: Dissolve the standard or synthesized sample in LC-MS grade Methanol to a final concentration of 1 µg/mL.

    • Causality: High concentrations cause detector saturation and ion suppression, leading to mass shifts and inaccurate exact mass readings. 1 µg/mL ensures optimal spray stability.

  • Chromatographic Separation (Mobile Phase Optimization):

    • Action: Inject 2 µL onto a C18 UHPLC column. Use a gradient elution of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Acetonitrile + 0.1% Formic Acid).

    • Causality: Formic acid acts as a proton donor, artificially lowering the pH to ensure the piperidine/carbamate system is efficiently protonated, maximizing the [M+H]⁺ signal yield in ESI+.

  • Ionization & Tuning (ESI+ Mode):

    • Action: Set the capillary voltage to 3.0–3.5 kV and the desolvation temperature to 250°C.

    • Causality: A lower desolvation temperature (compared to the standard 350°C) is deliberately chosen to prevent the thermal degradation of the temperature-sensitive Boc group during droplet evaporation.

  • High-Resolution Detection & Internal Calibration:

    • Action: Acquire data in full-scan mode (m/z 100–1000) using an Orbitrap or Q-TOF mass analyzer[6]. Simultaneously infuse a lock-mass calibrant (e.g., Leucine Enkephalin, m/z 556.2771).

    • Causality: The lock-mass provides real-time internal calibration, continuously correcting for instrumental drift and ensuring sub-5 ppm mass accuracy.

  • Self-Validation (Mass Error Calculation):

    • Action: Extract the exact mass of the primary peak and calculate the mass error using the formula: Error (ppm) = [(Experimental m/z - Theoretical m/z) / Theoretical m/z] × 10⁶

    • Validation Threshold: The structure is only validated if the mass error is < 5.0 ppm .

HRMS_Workflow Sample Sample Preparation (1 µg/mL in MeOH) LC UHPLC Separation (C18 Column) Sample->LC ESI ESI+ Ionization (Formation of [M+H]+) LC->ESI TOF HRMS Mass Analyzer (Orbitrap / Q-TOF) ESI->TOF Data Data Processing (Mass Error < 5 ppm) TOF->Data

HRMS workflow for validating tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate mass.

Data Interpretation & Adduct Logic

In ESI+, the neutral molecule (M, Exact Mass: 271.2147 Da) is never detected in its uncharged state. Instead, it coordinates with available cations in the mobile phase or glassware to form positively charged adducts. Understanding this logical relationship is critical for interpreting the resulting mass spectrum.

  • Protonated Adduct [M+H]⁺: Driven by the 0.1% formic acid in the mobile phase.

    • Calculation: 271.2147 Da + 1.0073 Da (H⁺) = 272.2220 m/z

  • Sodiated Adduct [M+Na]⁺: Arises from trace sodium leached from borosilicate glassware or solvent impurities. The oxygen-rich Boc and ether groups readily chelate Na⁺.

    • Calculation: 271.2147 Da + 22.9898 Da (Na⁺) = 294.2045 m/z

  • Potassiated Adduct[M+K]⁺: Similar to sodium, arising from trace environmental potassium.

    • Calculation: 271.2147 Da + 38.9637 Da (K⁺) = 310.1784 m/z

Adduct_Formation Base Neutral Molecule (M) Exact Mass: 271.2147 Da Protonated [M+H]+ m/z: 272.2220 Base->Protonated +H+ Sodium [M+Na]+ m/z: 294.2045 Base->Sodium +Na+ Potassium [M+K]+ m/z: 310.1784 Base->Potassium +K+

Common ESI+ adduct formations and their corresponding exact m/z values.

By identifying this specific cluster of adducts (m/z 272.22, 294.20, and 310.17) within the high-resolution spectrum, the analytical scientist can conclusively validate the presence and structural integrity of tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate without succumbing to the fragmentation pitfalls of traditional analytical methods.

References

  • National Center for Biotechnology Information (NIH). "PubChem Compound Summary for CID 13854541, Lauroyl alanine (Isomeric proxy for C15H29NO3 exact mass validation)." PubChem, [Link]

  • ResolveMass Laboratories Inc. "High Resolution Mass Spectrometry." ResolveMass, [Link]

  • A Level Chemistry. "High Resolution Mass Spectrometry (HRMS)." A Level Chemistry, [Link]

  • American Chemical Society (ACS). "High-Resolution Native Mass Spectrometry." Chemical Reviews, [Link]

  • American Chemical Society (ACS). "High-Resolution Electrospray Ionization Mass Spectrometry Analysis of Water-Soluble Organic Aerosols." Analytical Chemistry, [Link]

Sources

Exploratory

Comprehensive Characterization of tert-Butyl 4-(3-methylbutoxy)piperidine-1-carboxylate: An Analytical Guide to 1H and 13C NMR Spectroscopy

Executive Summary tert-Butyl 4-(3-methylbutoxy)piperidine-1-carboxylate (CAS No. 2034155-23-0) is a highly versatile small molecule scaffold frequently utilized in medicinal chemistry and drug discovery pipelines[1][2][3...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

tert-Butyl 4-(3-methylbutoxy)piperidine-1-carboxylate (CAS No. 2034155-23-0) is a highly versatile small molecule scaffold frequently utilized in medicinal chemistry and drug discovery pipelines[1][2][3]. Accurate structural validation of this intermediate is critical for downstream synthetic success. This whitepaper provides an authoritative, in-depth guide to the 1 H and 13 C Nuclear Magnetic Resonance (NMR) spectroscopic profiling of this molecule. By deconstructing its structural domains, outlining a self-validating experimental protocol, and explaining the mechanistic causality behind complex spectral phenomena (such as N-Boc rotameric line broadening), this guide serves as a definitive reference for analytical chemists and drug development professionals.

Structural Deconstruction & NMR Predictability

To accurately predict and assign the NMR signals of tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate, the molecule must be conceptually divided into three distinct structural domains. Each domain exhibits unique electronic environments that dictate its chemical shift ( δ ) and spin-spin coupling ( J ) behavior.

StructuralMapping M tert-butyl 4-(3-methylbutoxy) piperidine-1-carboxylate B N-Boc Group (Protecting Group) M->B N1 position P Piperidine Ring (Core Scaffold) M->P Central ring I 3-methylbutoxy Group (Ether Side Chain) M->I C4 position

Logical mapping of structural domains for NMR signal assignment.

  • The N-Boc Group (Protecting Group): Dominates the upfield aliphatic region in 1 H NMR with a massive 9-proton singlet and provides a distinct downfield carbonyl signal in 13 C NMR.

  • The Piperidine Ring (Core Scaffold): Presents a complex multiplet system due to axial-equatorial proton splitting and conformational dynamics. The C4 methine proton is shifted downfield due to the adjacent ether oxygen.

  • The 3-methylbutoxy Group (Isopentyl Ether): Exhibits classic first-order coupling patterns, terminating in a highly shielded 6-proton doublet corresponding to the gem-dimethyl group.

Experimental Methodology: A Self-Validating Protocol

To ensure absolute trustworthiness and reproducibility, the NMR acquisition must follow a self-validating workflow. The following step-by-step protocol guarantees high-fidelity data collection while minimizing artifacts.

Protocol S1 1. Sample Preparation Dissolve 15-20 mg in 0.6 mL CDCl3 + TMS S2 2. Instrument Calibration Lock on Deuterium, Shim Z/Z2, Tune Probe S1->S2 S3 3. Data Acquisition 1H (400 MHz) & 13C (100 MHz) S2->S3 S4 4. Processing Fourier Transform, Phase & Baseline Correction S3->S4 S5 5. Spectral Analysis Signal Integration & Rotamer Deconvolution S4->S5

Step-by-step experimental workflow for NMR acquisition and processing.

Step-by-Step Methodology
  • Sample Preparation: Weigh exactly 15–20 mg of the analyte. Dissolve completely in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v tetramethylsilane (TMS).

    • Causality: 15–20 mg provides an optimal signal-to-noise (S/N) ratio for 13 C acquisition without inducing concentration-dependent viscosity, which would broaden the linewidths. TMS acts as an internal standard ( δ 0.00 ppm)[4][5].

  • Instrument Calibration (Self-Validation): Insert the sample into a 400 MHz NMR spectrometer. Lock onto the CDCl 3​ deuterium signal. Perform gradient shimming.

    • Validation Check: Measure the full width at half maximum (FWHM) of the TMS peak. It must be 1.0 Hz. If it is wider, re-shim the Z and Z2 axes to ensure magnetic field homogeneity.

  • 1 H NMR Acquisition: Acquire 16 transients using a standard 30° pulse program (zg30). Set the relaxation delay (D1) to 1.5 seconds.

  • 13 C NMR Acquisition: Acquire 512 transients using a proton-decoupled pulse sequence (zgpg30). Set the D1 to 2.0 seconds.

    • Causality: Quaternary carbons (like the Boc carbonyl and the tert-butyl central carbon) lack attached protons, resulting in significantly longer T1​ relaxation times. A 2.0-second D1 ensures these nuclei fully relax between pulses, preventing signal attenuation.

  • Data Processing: Apply a 0.3 Hz exponential line broadening function to the 1 H FID and a 1.0 Hz function to the 13 C FID prior to Fourier transformation. Phase and baseline correct manually. Verify the residual CHCl 3​ solvent peak at 7.26 ppm ( 1 H) and 77.16 ppm ( 13 C) as a secondary calibration check[5][6].

Quantitative NMR Data Presentation

The following tables summarize the expected chemical shifts, multiplicities, and integrations for the target molecule, synthesized from established chemical shift parameters for Boc-protected piperidines and isopentyl ethers[7][8][9].

Table 1: 1 H NMR Assignments (400 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)Multiplicity ( J in Hz)IntegrationAssignmentStructural Domain
0.90 d ( J = 6.6)6H-CH(CH 3​ ) 2​ 3-methylbutoxy
1.45 s9H-C(CH 3​ ) 3​ N-Boc
1.48 q ( J = 6.8)2H-CH 2​ -CH(CH 3​ ) 2​ 3-methylbutoxy
1.50 m2HPiperidine C3, C5 (axial)Piperidine Ring
1.68 m1H-CH (CH 3​ ) 2​ 3-methylbutoxy
1.85 m2HPiperidine C3, C5 (equatorial)Piperidine Ring
3.10 m (broad)2HPiperidine C2, C6 (axial)Piperidine Ring
3.40 m1HPiperidine C4 (-CH -O-)Piperidine Ring
3.45 t ( J = 6.8)2H-O-CH 2​ -3-methylbutoxy
3.75 m (broad)2HPiperidine C2, C6 (equatorial)Piperidine Ring
Table 2: 13 C NMR Assignments (100 MHz, CDCl 3​ )
Chemical Shift ( δ , ppm)AssignmentStructural DomainMechanistic Notes
22.6 -CH(C H 3​ ) 2​ 3-methylbutoxyTwo equivalent methyl carbons
25.1 -C H(CH 3​ ) 2​ 3-methylbutoxyMethine carbon
28.5 -C(C H 3​ ) 3​ N-BocThree equivalent methyl carbons
31.0 Piperidine C3, C5Piperidine Ring
38.5 -C H 2​ -CH(CH 3​ ) 2​ 3-methylbutoxy
41.5 Piperidine C2, C6Piperidine RingBroadened/split due to N-Boc rotamers
66.2 -O-C H 2​ -3-methylbutoxy
74.5 Piperidine C4Piperidine RingDownfield shifted by ether oxygen
79.5 -C (CH 3​ ) 3​ N-BocQuaternary carbon; low intensity
154.8 C =ON-BocBroadened/split due to N-Boc rotamers

Mechanistic Insights: The N-Boc Rotamer Phenomenon

A critical analytical challenge when characterizing tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate is the interpretation of broadened or split signals in both the 1 H and 13 C spectra. Novice analysts often misattribute these artifacts to impurities or poor shimming.

The Causality: The lone pair of electrons on the piperidine nitrogen atom delocalizes into the adjacent carbonyl group of the N-Boc moiety. This resonance stabilization grants the N−C(O) bond partial double-bond character, significantly increasing the energetic barrier to free rotation[9][10].

Because this rotation is restricted, the molecule exists in two distinct conformational states (rotamers)—syn and anti—that interconvert slowly on the NMR timescale at room temperature (298 K)[9]. Consequently, the nuclei closest to the carbamate bond (specifically the C2 and C6 protons/carbons of the piperidine ring, and the Boc carbonyl carbon) experience two different magnetic environments. This manifests as severe line broadening or distinct signal splitting (e.g., the C2/C6 13 C signal at ~41.5 ppm and the C=O signal at ~154.8 ppm)[7][8].

Advanced Resolution (VT-NMR): If precise coupling constants are required for the C2/C6 protons, the self-validating solution is to perform Variable Temperature (VT) NMR. By exchanging the CDCl 3​ solvent for DMSO- d6​ and heating the probe to 340 K (67 °C), the thermal energy overcomes the rotational barrier. The rotamers interconvert rapidly on the NMR timescale, causing the broadened signals to coalesce into sharp, time-averaged peaks, thereby confirming the structural integrity of the scaffold[9].

References

  • Fulmer, G. R., et al. "NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist." Organometallics 2010, 29 (9), 2176-2179. URL: [Link]

  • Coldham, I., et al. "An Experimental and in Situ IR Spectroscopic Study of the Lithiation–Substitution of N-Boc-2-phenylpyrrolidine and -piperidine: Controlling the Formation of Quaternary Stereocenters." Journal of Organic Chemistry 2012. ACS Publications. URL: [Link]

Sources

Foundational

Thermodynamic Stability of tert-Butyl 4-(3-methylbutoxy)piperidine-1-carboxylate: A Technical Whitepaper

Executive Summary & Structural Thermodynamics As drug development increasingly relies on complex functionalized heterocycles, understanding the thermodynamic boundaries of active pharmaceutical ingredients (APIs) and the...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Thermodynamics

As drug development increasingly relies on complex functionalized heterocycles, understanding the thermodynamic boundaries of active pharmaceutical ingredients (APIs) and their intermediates is paramount. tert-Butyl 4-(3-methylbutoxy)piperidine-1-carboxylate (Chemical Formula: C₁₅H₂₉NO₃, MW: 271.40 g/mol ) is a sterically encumbered, N-Boc-protected piperidine ether. Its stability profile is governed by two competing thermodynamic domains: the conformational flexibility of the piperidine ring and the thermal lability of the tert-butyloxycarbonyl (Boc) protecting group.

Conformational Landscape

The piperidine ring exists in a dynamic equilibrium of chair conformations. The bulky 4-(3-methylbutoxy) substituent exerts a significant steric penalty (A-value ≈ 1.1 kcal/mol) when forced into an axial position due to 1,3-diaxial interactions with the ring protons. Consequently, the molecule thermodynamically favors the equatorial conformer (>85% population at 298 K). Furthermore, the N-Boc group exhibits restricted rotation around the carbamate C–N bond due to partial double-bond character, creating distinct syn and anti rotamers that influence the molecule's solid-state packing and melting endotherm.

Thermal Degradation Kinetics & Causality

The most vulnerable moiety in this molecule is the N-Boc group. While stable under neutral and basic solution-phase conditions at ambient temperatures, it is highly susceptible to thermolysis.

The thermal degradation of N-Boc amines is an endothermic process driven by entropy. At elevated temperatures (typically >150 °C in the absence of acid catalysts), the carbamate undergoes a concerted, pericyclic-like proton transfer. The carbonyl oxygen abstracts a proton from the tert-butyl group, leading to the elimination of isobutylene gas and the formation of an unstable carbamic acid intermediate. This intermediate rapidly and spontaneously decarboxylates to yield the free secondary amine (4-(3-methylbutoxy)piperidine) and carbon dioxide [1] [2].

G A tert-Butyl 4-(3-methylbutoxy) piperidine-1-carboxylate B Concerted Proton Transfer (Transition State) A->B Heat (>150°C) C 4-(3-methylbutoxy)piperidine (Free Amine) B->C Decarboxylation D Isobutylene (Gas) B->D Elimination E Carbon Dioxide (Gas) B->E Elimination

Thermal degradation pathway of the N-Boc group via concerted proton transfer.

The ether linkage (3-methylbutoxy group), by contrast, possesses a high bond dissociation energy (C–O ≈ 340 kJ/mol) and lacks easily abstractable beta-protons, making it thermodynamically stable against thermolysis, though susceptible to long-term auto-oxidation if exposed to light and oxygen.

Self-Validating Experimental Methodologies

To rigorously define the thermodynamic stability of this compound, we employ self-validating analytical protocols. A protocol is "self-validating" when its internal data output mathematically confirms the chemical mechanism it claims to measure.

Protocol 1: Thermogravimetric Analysis (TGA) & Differential Scanning Calorimetry (DSC)

Purpose: To map the thermal degradation kinetics and confirm the exact temperature threshold for Boc cleavage. Causality & Design: We utilize a nitrogen purge rather than air. This is a deliberate choice to suppress oxidative degradation pathways, ensuring that the observed mass loss is purely a function of the molecule's innate thermal thermodynamics (thermolysis) rather than combustion.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh 3.0 to 5.0 mg of the compound into a pre-tared standard aluminum oxide (alumina) crucible. Causality: Alumina is chosen over standard aluminum pans to prevent catalytic interference at high temperatures.

  • Atmosphere Control: Seal the furnace and initiate a dry Nitrogen (N₂) purge at a flow rate of 50 mL/min for 10 minutes prior to heating.

  • Thermal Ramping: Program the TGA/DSC instrument to ramp from 25 °C to 300 °C at a precise heating rate of 10 °C/min.

  • Data Acquisition & Self-Validation: Monitor the heat flow (DSC) and mass loss (TGA).

    • Validation Check: The theoretical mass of the intact molecule is 271.40 g/mol . The combined mass of the leaving groups (Isobutylene = 56.11 g/mol + CO₂ = 44.01 g/mol ) is 100.12 g/mol . Therefore, the thermogram must show a sharp mass loss step of exactly 36.89% . Any deviation indicates either solvent entrapment (if >37%) or incomplete cleavage/polymerization (if <36%).

Protocol 2: ICH Q1A(R2) Accelerated Stability Testing

Purpose: To evaluate the thermodynamic stability of the compound under real-world pharmaceutical storage conditions, specifically monitoring hydrolytic Boc cleavage and ether auto-oxidation [3].

Step-by-Step Methodology:

  • Aliquot Distribution: Distribute 500 mg aliquots of the compound into amber glass vials. Causality: Amber glass mitigates photolytic degradation, isolating temperature and humidity as the sole thermodynamic variables.

  • Environmental Chamber Incubation: Place half the vials in a Long-Term chamber (25 °C ± 2 °C / 60% RH ± 5%) and the other half in an Accelerated chamber (40 °C ± 2 °C / 75% RH ± 5%).

  • Sampling Matrix: Pull samples at Months 0, 3, and 6 for the accelerated cohort, and Months 0, 3, 6, 9, and 12 for the long-term cohort.

  • HPLC-UV/MS Quantification: Dissolve the pulled samples in HPLC-grade Acetonitrile. Analyze using a C18 reverse-phase column. Causality: A buffered mobile phase at pH 9.0 is utilized. Because the degradation product is a secondary amine (pKa ~10-11), running the method at a high pH ensures the amine remains unprotonated, preventing secondary interactions with residual silanols on the column and ensuring sharp, quantifiable peak shapes.

G Start API Batch Selection LongTerm Long-Term Storage 25°C / 60% RH (12 Mo) Start->LongTerm Accel Accelerated Storage 40°C / 75% RH (6 Mo) Start->Accel Analysis HPLC-UV/MS & TGA (Months 0, 3, 6, 9, 12) LongTerm->Analysis Accel->Analysis Eval Thermodynamic Evaluation & Shelf-Life Determination Analysis->Eval Data Synthesis

ICH Q1A(R2) standardized stability testing workflow for API evaluation.

Quantitative Data Summaries

The following tables synthesize the thermodynamic parameters and regulatory stability matrices for tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate.

Table 1: Thermodynamic & Kinetic Parameters of Degradation Pathways

Thermodynamic PropertyValue / ThresholdMechanistic DriverAnalytical Method
Boc Thermolysis Onset (T_onset) 155 °C - 165 °CConcerted proton transfer / EliminationTGA/DSC
Theoretical Mass Loss (Δm) 36.89%Loss of Isobutylene and CO₂TGA
Piperidine Chair Interconversion (ΔG‡) ~10.5 kcal/molRing inversion barrierVariable Temp NMR
Equatorial Preference (A-value) 1.1 kcal/mol1,3-diaxial steric avoidanceComputational (DFT)

Table 2: ICH Q1A(R2) Stability Testing Matrix & Expected Outcomes

Storage ConditionEnvironmentDurationPrimary Degradation RiskExpected Stability
Long-Term 25 °C ± 2 °C / 60% RH12 MonthsSlow ether auto-oxidation>99.5% Intact
Accelerated 40 °C ± 2 °C / 75% RH6 MonthsTrace Boc hydrolysis (moisture driven)>98.0% Intact
Stress (Acidic) 0.1 M HCl / 25 °C24 HoursRapid Boc cleavage<5.0% Intact
Stress (Thermal) 150 °C (Dry)1 HourComplete thermolysis to free amine0.0% Intact

References

  • Thermal Methods - ACS GCI Pharmaceutical Roundtable Reagent Guides Source: American Chemical Society (ACS) Green Chemistry Institute URL:[Link]

  • Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions Source: Vapourtec / Pfizer Inc. Medicinal Science URL:[Link]

  • Q1A(R2) Stability Testing of New Drug Substances and Products Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH) URL:[Link]

Protocols & Analytical Methods

Method

Application Note: Boc Deprotection Protocols for tert-Butyl 4-(3-methylbutoxy)piperidine-1-carboxylate

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP) Executive Summary The selective removal of the tert-buto...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Application Note & Standard Operating Procedure (SOP)

Executive Summary

The selective removal of the tert-butoxycarbonyl (Boc) protecting group is a foundational transformation in medicinal chemistry. This application note details the optimized deprotection protocols for tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate [1] to yield the versatile small-molecule scaffold 4-(3-methylbutoxy)piperidine [2]. Because this substrate contains both a protected secondary amine and an aliphatic ether linkage, the selected methodologies must ensure quantitative Boc cleavage without inducing ether hydrolysis.

This guide provides two self-validating, field-proven protocols: Method A (4M HCl in 1,4-dioxane) and Method B (TFA in Dichloromethane) , detailing the mechanistic causality, kinetic profiles, and isolation strategies for each.

Mechanistic Rationale & Structural Considerations

Orthogonality and Ether Stability

A primary concern when subjecting tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate to acidic conditions is the potential cleavage of the 4-(3-methylbutoxy) ether linkage. However, the 3-methylbutoxy (isoamyloxy) group is a primary aliphatic ether. Primary alkyl ethers are highly robust and require harsh Lewis acids (e.g., BBr₃) or refluxing concentrated hydrohalic acids for cleavage. They are completely orthogonal to mild Brønsted acid conditions at room temperature. Research demonstrates that even highly sensitive tert-butyl ethers remain intact during standard HCl/dioxane Boc deprotection[3], providing an exceptionally wide safety margin for our primary isoamyl ether.

The Acidolysis Pathway

Boc deprotection proceeds via an acid-catalyzed fragmentation mechanism[4]. The acidic proton (from HCl or TFA) protonates the carbamate carbonyl oxygen, increasing its electrophilicity and triggering the expulsion of a stable tert-butyl cation. The resulting carbamic acid intermediate is highly unstable and spontaneously decarboxylates to yield the free amine, which is immediately protonated to form the corresponding salt[5].

Because this reaction generates equimolar amounts of carbon dioxide (CO₂) and isobutylene gas, it must never be conducted in a closed system [6],[5]. The visible effervescence serves as a reliable, self-validating indicator of reaction progress.

Mechanism A Boc-Protected Piperidine B Protonated Carbamate A->B + H⁺ C Carbamic Acid + t-Butyl Cation B->C Cleavage D Piperidine Salt + CO₂↑ + Isobutylene↑ C->D Decarboxylation (-CO₂)

Figure 1: Acid-catalyzed Boc deprotection pathway via protonation, cleavage, and decarboxylation.

Comparative Methodological Data

The choice of acid dictates the final salt form of the piperidine derivative. The table below summarizes the quantitative and qualitative differences between the two standard approaches.

ParameterMethod A: 4M HCl in DioxaneMethod B: TFA in DCM
Acid Strength Strong Brønsted Acid (HCl)Moderate-Strong Acid (TFA)
Reaction Time 30 - 60 minutes1 - 3 hours
Product Form Hydrochloride (HCl) salt[7]Trifluoroacetate (TFA) salt
Gaseous Byproducts CO₂, IsobutyleneCO₂, Isobutylene
Workup Strategy Direct precipitation / TriturationEvaporation, Toluene co-evaporation
Primary Advantage Yields pharmaceutically preferred saltExcellent solubility, rapid kinetics
Primary Disadvantage Dioxane toxicity / peroxide riskTFA salts can be highly hygroscopic

Experimental Workflow & Protocols

Workflow S1 1. Substrate Dissolution (DCM or 1,4-Dioxane) S2 2. Acid Addition (TFA or 4M HCl) at 0°C S1->S2 S3 3. Reaction Stirring (1-3 hrs at 25°C) S2->S3 S4 4. Volatile Removal (Rotary Evaporation) S3->S4 S5 5. Salt Trituration (Diethyl Ether) S4->S5 S6 6. Product Isolation (Filtration & Vacuum Drying) S5->S6

Figure 2: Experimental workflow for acid-mediated Boc deprotection and amine salt isolation.

Protocol A: Deprotection using 4M HCl in 1,4-Dioxane (Recommended)

This method is highly recommended for drug development workflows as it directly yields 4-(3-methylbutoxy)piperidine hydrochloride [7], a crystalline solid that is easier to handle and formulate than the corresponding TFA salt.

Materials:

  • tert-Butyl 4-(3-methylbutoxy)piperidine-1-carboxylate (1.0 eq)

  • 4M HCl in 1,4-dioxane (10.0 - 15.0 eq)

  • Anhydrous diethyl ether (for trituration)

Step-by-Step Procedure:

  • Dissolution: Charge a round-bottom flask equipped with a magnetic stir bar and a vented septum (to allow gas escape) with the Boc-protected piperidine. Dissolve the substrate in a minimal amount of anhydrous 1,4-dioxane.

  • Acid Addition: Cool the reaction mixture to 0 °C using an ice bath. Slowly add the 4M HCl in 1,4-dioxane solution dropwise. Causality: Cooling mitigates the initial exothermic protonation, preventing localized degradation.

  • Propagation: Remove the ice bath and allow the mixture to warm to room temperature (25 °C). Stir vigorously for 30 to 60 minutes.

  • Monitoring: Monitor the reaction via TLC (e.g., 10% MeOH in DCM, Ninhydrin stain). The starting material will appear as a high-Rf spot, while the deprotected amine salt will remain near the baseline.

  • Concentration: Once complete, concentrate the reaction mixture under reduced pressure to remove the dioxane and excess HCl.

  • Trituration & Isolation: Suspend the resulting crude residue in cold anhydrous diethyl ether. Causality: The polar hydrochloride salt is insoluble in diethyl ether, whereas organic impurities (e.g., tert-butanol, polymerized isobutylene) remain in solution. Stir for 15 minutes, then filter the precipitate over a glass frit.

  • Drying: Dry the isolated white solid under high vacuum to afford pure 4-(3-methylbutoxy)piperidine hydrochloride.

Protocol B: Deprotection using TFA in Dichloromethane (DCM)

This method is ideal for rapid parallel synthesis or when substrate solubility in dioxane is poor.

Materials:

  • tert-Butyl 4-(3-methylbutoxy)piperidine-1-carboxylate (1.0 eq)

  • Trifluoroacetic Acid (TFA)

  • Anhydrous Dichloromethane (DCM)

  • Toluene (for co-evaporation)

Step-by-Step Procedure:

  • Dissolution: Dissolve the substrate in anhydrous DCM (typically 0.1 M to 0.2 M concentration) in a vented flask.

  • Acid Addition: Cool to 0 °C. Add TFA dropwise such that the final solvent ratio is roughly 1:4 to 1:1 (TFA:DCM)[8].

  • Propagation: Stir the mixture at room temperature for 1 to 3 hours. Observe the evolution of CO₂ gas.

  • Concentration: Evaporate the DCM and the bulk of the TFA under reduced pressure.

  • Azeotropic Removal: To remove residual, tightly bound TFA, add toluene to the crude oil and concentrate in vacuo. Repeat this co-evaporation step 2-3 times. Causality: TFA has a relatively high boiling point (72 °C) and forms strong hydrogen bonds with the amine; toluene forms an azeotrope that facilitates complete TFA removal without requiring destructive heating[9],[8].

  • Isolation: The resulting 4-(3-methylbutoxy)piperidine trifluoroacetate salt can be used directly in subsequent coupling steps, or partitioned between DCM and saturated aqueous NaHCO₃ to isolate the free base[2].

References

  • Han, G., Tamaki, M., & Hruby, V. J. (2001). Fast, efficient and selective deprotection of the tert-butoxycarbonyl (Boc) group using HCl/dioxane (4 M). Journal of Peptide Research / PubMed.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFUlnHsMxhAdCB9akf5HyyAdkKqV2bWvzbMXAH6I2oDnZAUEi_2Y1WALU7J9me_1BitJisaQu9jCqlypSVzLkgirHjlIs4_9YBVQnSbbe3eV66Gg3oHxeX_lDTMnVLCScIVWXI=]
  • Application Notes and Protocols: Deprotection of Boc-eda-ET using HCl in Dioxane. BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH9MgycQw1P3P7V3mXtuytlL6HO79WfObJB1yU7F8AtiEaW0EvNHv0VS5j0nBmoA2vHz0er6VZou_WWfnPCC-PCgtHF_jp7bemBvf9l8QfRPdZOfBtfLtTynvxUsfr6GGZbqAUWI-rRXwcIRXtmOWrO7zg7gAcfOFfGcxNI0C5hpPpgoUOhqCxOoqVVrtBD7Zz7ayjREcQQoiJF2Oc0f5IhVmxZcyK2jfODlMI=]
  • Boc Deprotection Mechanism - TFA. Common Organic Chemistry.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEThLmqETvdBgWZV0T5gyEWDdVkbLuOSL9f475yn_ASSKi8nTLI1QTErfdeJ9pfxybvKVJ2rlSunqOJgiaOZ63sfZNgayvHxSvdqZbjNlgZ2EW4BTbaCvBoamgHj6GRk0UshZSdTdFPtaIE9N89j7x-0X846ZMuxeQXsK2MgHONanzbC4xD05ZU0LToN1rv8ko=]
  • BOC Protection and Deprotection. J&K Scientific LLC.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGlwYJkjVXOR9Z9hUP09pyJ7BWuRVQRD689wC1I5V1DPcmDII3xOxmbFCgqf2HtxNfOHA1kbfsu8m-LJnzueM-x382bUAmY-Q4I5BzxMqyyc1u0Rl1Ull1YJ73siG2Pfwway7Il_9tv1t8aYQhC4j_vZxdhcFOPayn9bD2dpmmMjZPJSB0=]
  • Boc Protecting Group: N-Boc Protection & Deprotection Mechanism. Total Synthesis.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHIg4Du5Lf7Lpmp-wtJNxaSbB7aXLPdGsmz58PpBI6eatpprY7hGBOcndwY4346C9jFMbu5Txu7KM_8FoNh8bM2odlnrdMu-SBy0Cl7HKtgIgoxSuPsub8eXqbkvOMyP6k_1fj6jui-5u6IiQ==]
  • Boc Removals with TFA in Peptide Synthesis. Reddit Chemistry Community.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHWSz7bag8tJMCMIVacVsrVegZ0BWPmdoiTkbGBb81n24A5ZDeyMbcGlB6O8lGIMdLc91C2YYw1-YRZkjsDAX7xe4YrwS9Qf1ydTvyuSM5w0SbGdLrKJr3HrETLz3YEkVSI3kYRpbOs8Jg59jpLniESJrsALfBfEhh410_jcr74CoNsxtMs5W6CxRRbPvm9Jq9K2gza1goZKQ==]
  • tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate (CAS: 2034155-23-0). Sigma-Aldrich.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG7uMl57OwSgXsKpRUc0UweXmOyy9iQWNWX5AUhZN26_KtGzB08x_4wcdwMz5fwlWxyQV8tbtTmGtjGusDEau-b3esOC5mZEXBqmLDnA-BJ2WCpBivAXenJPvqdLyPgBF-lNG-P8AY4SOl-7hJsa6wD_mObhs6FPahXbg82l-pvnR7jjiQRtGN6mBPOCxYFid8L6gWnGDj73xwOylrOinrlz4UYgjaH4sdt9zw3UNC-7iKzr2Ep8S42EA==]
  • 4-(3-Methylbutoxy)piperidine (CAS: 946681-41-0). CymitQuimica.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGGhdltKg5GaG1ecPCQY4xxSpti7PR_sBSLBcV0ReFLfXEdJ9KLBs-jDu1dF035djHcwkwc1wWjCukxpknmd8EabUl0Vmq6L7cD_-JHsv7jwjEyQqK-JI-AMbloXedAey_I_bH4BUQ=]
  • 4-(3-Methylbutoxy)piperidine hydrochloride (CAS: 1172347-43-1). CymitQuimica.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHG8iVSMeIZBJFcMkRgnNItBqglyYPAgCY-2B01h_t2FY2vhf9VK7EdmUGjplcjbhosvCCRNEoNt3AlAMxtmr_IqFE5ncr3gqnZdNia8yBx3yKRAoEgJ2sDLYxLno6foI5Kj8bB_6P1]

Sources

Application

Reagents for coupling tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate

Application Note: Reagent Selection and Protocols for the Coupling of tert-Butyl 4-(3-methylbutoxy)piperidine-1-carboxylate Executive Summary & Pharmacological Relevance tert-Butyl 4-(3-methylbutoxy)piperidine-1-carboxyl...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Reagent Selection and Protocols for the Coupling of tert-Butyl 4-(3-methylbutoxy)piperidine-1-carboxylate

Executive Summary & Pharmacological Relevance

tert-Butyl 4-(3-methylbutoxy)piperidine-1-carboxylate (CAS: 2034155-23-0) is an advanced, synthetically versatile building block frequently utilized in drug discovery. The 4-alkoxypiperidine motif is a highly privileged scaffold, appearing in numerous GPCR ligands, kinase inhibitors, and CNS-active therapeutics due to its favorable physicochemical properties, including optimal basicity (pKa), tuned lipophilicity, and excellent metabolic stability.

Because the piperidine nitrogen is masked by a tert-butyloxycarbonyl (Boc) protecting group, utilizing this molecule requires a sequential, two-stage workflow:

  • Acidic Deprotection: Unmasking the secondary amine to yield 4-(3-methylbutoxy)piperidine.

  • Divergent Coupling: Functionalizing the free amine via amide bond formation or palladium-catalyzed C-N cross-coupling (Buchwald-Hartwig amination).

Mechanistic Rationale: The "Why" Behind Reagent Selection

Stage 1: Boc Deprotection

The Boc group is robust against basic and nucleophilic conditions but is readily cleaved under strongly acidic conditions[1]. Trifluoroacetic acid (TFA) in dichloromethane (DCM) is the industry standard reagent system.

  • Causality: The mechanism involves the protonation of the carbamate carbonyl oxygen, followed by the elimination of a stable tert-butyl cation. This cation rapidly loses a proton to form isobutylene gas, while the remaining carbamic acid spontaneously decarboxylates (releasing CO₂) to yield the highly nucleophilic piperidinium salt[1].

Stage 2: Divergent Coupling

Amide Coupling (HATU / DIPEA): Coupling a secondary cyclic amine like piperidine requires highly efficient activating agents due to increased steric hindrance compared to primary amines. HATU is selected over classical carbodiimides (like DCC or EDC alone)[2].

  • Causality: The HOAt (7-aza-1-hydroxybenzotriazole) leaving group generated by HATU features a pyridine nitrogen that acts as a general base. This creates a neighboring group effect, hydrogen-bonding with the incoming piperidine to accelerate nucleophilic attack and suppress epimerization of the carboxylic acid substrate.

Buchwald-Hartwig Amination (Pd₂dba₃ / RuPhos): For N-arylation, palladium-catalyzed cross-coupling is required[3]. The combination of Pd₂(dba)₃ and the biarylphosphine ligand RuPhos is optimal for secondary cyclic amines[4].

  • Causality: Secondary alkylamines are prone to off-target β-hydride elimination. RuPhos provides sufficient steric bulk to accelerate the critical reductive elimination step, forcing the formation of the C-N bond before side reactions can occur[4].

Experimental Workflows

PiperidineWorkflow cluster_coupling Divergent Coupling Pathways A tert-butyl 4-(3-methylbutoxy) piperidine-1-carboxylate B Acidic Deprotection (TFA/DCM or HCl/Dioxane) A->B C 4-(3-methylbutoxy)piperidine (Free Secondary Amine) B->C D Amide Coupling (HATU, DIPEA) C->D E Buchwald-Hartwig (Pd-Catalyst, Ligand, Base) C->E F N-Acyl Piperidine Derivative D->F G N-Aryl Piperidine Derivative E->G

Workflow for divergent functionalization of Boc-protected 4-alkoxypiperidines.

CatalyticCycle Pd0 Pd(0)L_n Active Catalyst OxAdd Oxidative Addition (+ Aryl Halide) Pd0->OxAdd PdII Pd(II) Aryl Halide Complex OxAdd->PdII AmineCoord Amine Coordination (+ Piperidine, Base) PdII->AmineCoord PdAmido Pd(II) Aryl Amido Complex AmineCoord->PdAmido RedElim Reductive Elimination (- N-Aryl Piperidine) PdAmido->RedElim RedElim->Pd0

Catalytic cycle of the Buchwald-Hartwig amination utilizing a Pd/Ligand system.

Quantitative Data Summaries

Table 1: Quantitative Comparison of Boc Deprotection Reagents

Reagent System Equivalents Temp (°C) Reaction Time Primary Byproducts Expected Yield
TFA / DCM (1:1) 10 - 20 eq 0 to 20 1 - 2 h Isobutylene, CO₂ >95%

| 4M HCl / Dioxane | 10 eq | 20 | 2 - 4 h | Isobutylene, CO₂ | >90% |

Table 2: Selection Matrix for Piperidine Coupling Reagents

Coupling Type Reagent / Catalyst Base Solvent Temp (°C) Time
Amide Bond HATU (1.2 eq) DIPEA (3.0 eq) DMF or DCM 20 2 - 12 h
Amide Bond EDC·HCl / HOBt (1.5 eq) DIPEA (3.0 eq) DCM 20 12 - 24 h

| Buchwald-Hartwig | Pd₂(dba)₃ (2-5 mol%) + RuPhos | NaOtBu (1.5 eq) | Toluene | 80 - 100 | 4 - 16 h |

Self-Validating Experimental Protocols

Protocol A: Boc Deprotection of tert-Butyl 4-(3-methylbutoxy)piperidine-1-carboxylate
  • Preparation: Dissolve tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate (1.0 eq) in anhydrous DCM to achieve a 0.1 M concentration.

  • Reagent Addition: Cool the flask to 0 °C using an ice bath. Slowly add TFA dropwise to achieve a 1:1 (v/v) ratio with DCM.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 1–2 hours.

  • Validation & In-Process Control:

    • Visual: Effervescence (CO₂ gas evolution) will be observed initially. The cessation of bubbling is a primary physical indicator of completion.

    • Analytical: Monitor by LC-MS. Validate the complete disappearance of the starting material mass [M+H]⁺ 272.2 and the appearance of the free amine [M+H]⁺ 172.2.

  • Isolation: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3 × 10 mL) to azeotropically remove residual TFA, yielding the piperidine TFA salt as a viscous oil.

Protocol B: Amide Coupling with HATU
  • Pre-activation: In a dry flask, dissolve the target carboxylic acid (1.0 eq) and HATU (1.2 eq) in anhydrous DMF (0.2 M). Add DIPEA (3.0 eq) and stir at room temperature for 15 minutes to pre-activate the acid[2].

  • Amine Addition: Add the 4-(3-methylbutoxy)piperidine TFA salt (1.1 eq) from Protocol A to the activated mixture.

  • Reaction: Stir at room temperature for 2 to 12 hours.

  • Validation & In-Process Control:

    • Analytical: Spot the reaction mixture on a TLC plate and stain with Ninhydrin. The free secondary amine will stain a vivid blue/purple. A negative Ninhydrin stain confirms the complete consumption of the piperidine building block.

  • Workup: Dilute with ethyl acetate. Wash sequentially with 1M aqueous HCl (to remove unreacted amine), saturated aqueous NaHCO₃, and brine. Dry over Na₂SO₄, filter, and concentrate.

Protocol C: Buchwald-Hartwig Amination
  • Reaction Setup: To a flame-dried Schlenk tube under an inert argon atmosphere, add the aryl halide (1.0 eq), Pd₂(dba)₃ (0.02 eq), RuPhos (0.04 eq), and NaOtBu (1.5 eq)[3].

  • Reagent Addition: Evacuate and backfill the Schlenk tube with argon three times. Add 4-(3-methylbutoxy)piperidine (1.2 eq) dissolved in anhydrous, deoxygenated toluene (0.1 M)[3].

  • Reaction: Seal the tube and heat in a pre-heated oil bath at 90 °C for 4–16 hours.

  • Validation & In-Process Control:

    • Visual: The reaction mixture will transition from a dark red/purple (active Pd(0) species) to a dark yellow/brown suspension as the catalytic cycle progresses and salts precipitate.

    • Analytical: Monitor via LC-MS for the consumption of the aryl halide and the appearance of the N-arylated product mass.

  • Workup: Cool to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium black and inorganic salts. Concentrate the filtrate and purify via silica gel flash chromatography.

References

  • Amine Protection and Deprotection – Master Organic Chemistry. Available at:[Link]

  • Data-Rich Experimentation Enables Palladium-Catalyzed Couplings of Piperidines and Five-Membered (Hetero)aromatic Electrophiles – Organic Process Research & Development (ACS Publications). Available at:[Link]

Sources

Technical Notes & Optimization

Troubleshooting

Troubleshooting low solubility of tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate in aqueous media

Target Compound: tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate Target Audience: Researchers, Formulation Scientists, and Assay Developers Welcome to the Technical Support Center. As a Senior Application Scientist...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Compound: tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate Target Audience: Researchers, Formulation Scientists, and Assay Developers

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of highly lipophilic, protected intermediates. Currently, 70–90% of drug candidates and their late-stage intermediates exhibit poor aqueous solubility[1].

The compound tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate presents a specific challenge: it features a bulky, nonpolar tert-butyloxycarbonyl (Boc) group and a highly lipophilic 3-methylbutoxy (isoamyloxy) chain[2]. This guide provides the mechanistic reasoning, diagnostic FAQs, and self-validating protocols required to successfully formulate this compound for aqueous biological assays or in vivo dosing.

Part 1: Diagnostic FAQs & Mechanistic Troubleshooting

Q1: Why is this specific compound completely insoluble in my aqueous assay buffer? A: The insolubility is driven by thermodynamics. The molecule is dominated by hydrophobic surface area (the isoamyloxy tail and the tert-butyl group). Water molecules must break their highly ordered hydrogen-bond network to accommodate this bulk, which is energetically unfavorable. Without polar functional groups to form compensatory hydrogen bonds with water, the compound prefers self-association (precipitation) over dissolution[2][3].

Q2: Can I lower the pH of my buffer to protonate the piperidine ring and form a soluble salt? A: No. This is a critical and common error. The nitrogen atom in the piperidine ring is protected by the Boc (carbamate) group. Because the lone pair on the nitrogen is delocalized into the adjacent carbonyl group, the nitrogen is completely non-basic[2]. Furthermore, the Boc group is highly acid-labile. Lowering the pH (especially below pH 3) will trigger the protonation of the carbamate oxygen, leading to the cleavage of the Boc group, release of a tert-butyl cation, and the generation of the free amine[2][4]. This will permanently alter your chemical entity.

Q3: I dissolved the compound in 100% DMSO at 10 mM, but it immediately turned cloudy when I spiked it into my aqueous assay buffer. What happened? A: You are experiencing "solvent shift precipitation," a failure of kinetic solubility[5]. While the compound is highly soluble in polar aprotic solvents like DMSO[2], rapidly introducing this stock into water causes the DMSO to diffuse away faster than the lipophilic compound can solvate. The local dielectric constant drops, and the compound nucleates and crashes out. To prevent this, you must use intermediate co-solvents or encapsulation strategies to lower the thermodynamic barrier before aqueous dilution.

Part 2: Solubilization Workflow & Strategy

To rationally solubilize an un-ionizable, highly lipophilic compound, you must follow a structured formulation cascade. Because pH manipulation is chemically prohibited for this Boc-protected molecule, we must rely on co-solvency, inclusion complexation, or micellar encapsulation[3].

SolubilizationWorkflow Start tert-butyl 4-(3-methylbutoxy) piperidine-1-carboxylate (Aqueous Insoluble) CheckIon Can we use pH adjustment or salt formation? Start->CheckIon NoIon NO (Piperidine N is Boc-protected. No basic center available.) CheckIon->NoIon Cosolvent Approach 1: Co-solvents (DMSO, PEG400, EtOH) NoIon->Cosolvent Precipitation Does it precipitate upon aqueous buffer dilution? Cosolvent->Precipitation Cyclodextrin Approach 2: Inclusion Complex (HP-β-CD or SBE-β-CD) Precipitation->Cyclodextrin Yes Success Solubilized for Assay/Dosing Precipitation->Success No Micelles Approach 3: Surfactants (Tween-80, Triton X-100) Cyclodextrin->Micelles Insufficient Cyclodextrin->Success Soluble Micelles->Success

Fig 1: Decision tree for solubilizing un-ionizable, highly lipophilic Boc-protected intermediates.

Part 3: Step-by-Step Experimental Protocols

Protocol A: Thermodynamic Solubilization via Cyclodextrin Inclusion

Mechanism: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic central cavity[6]. 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) or Sulfobutylether-β-cyclodextrin (SBE-β-CD) can encapsulate the hydrophobic 3-methylbutoxy tail or the bulky tert-butyl group via non-covalent van der Waals forces, shielding them from water[7].

Self-Validating Design: This protocol uses the "shake-flask" method[5]. By running a parallel control without HP-β-CD, you mathematically validate that the solubility enhancement is strictly driven by the host-guest complexation.

  • Preparation of Vehicle: Prepare a 20% (w/v) solution of HP-β-CD in your target aqueous buffer (e.g., PBS, pH 7.4).

  • Compound Addition: Weigh out an excess amount of tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate (e.g., 5 mg) into two separate glass vials.

  • Solvation:

    • Vial 1 (Test): Add 1 mL of the 20% HP-β-CD buffer.

    • Vial 2 (Control): Add 1 mL of the plain buffer (no CD).

  • Equilibration: Seal the vials and agitate them on a thermostatic bath shaker at 200 rpm and 25°C for 24 hours to reach thermodynamic equilibrium[5][8].

  • Phase Separation: Centrifuge the suspensions at 10,000 x g for 15 minutes to pellet undissolved solid. Carefully filter the supernatant through a 0.45 µm PTFE syringe filter.

  • Quantification: Dilute the filtrate appropriately and quantify the dissolved compound using LC/MS or UV-Vis spectroscopy against a standard curve prepared in a compatible organic solvent[5].

Protocol B: Kinetic Solubilization via Co-solvent/Surfactant Cascade

Mechanism: If CDs are incompatible with your downstream application, a kinetic approach using surfactants (which form micelles to trap lipophilic molecules) combined with co-solvents can prevent solvent-shift precipitation[3][9].

  • Stock Preparation: Dissolve the compound in 100% DMSO to create a highly concentrated primary stock (e.g., 50 mM).

  • Surfactant Priming: In a separate tube, mix the DMSO stock 1:1 (v/v) with Tween-80. Vortex vigorously for 2 minutes. The Tween-80 coats the lipophilic molecules before they encounter water.

  • Aqueous Dilution: While vortexing the target aqueous buffer, add the DMSO/Tween-80 mixture dropwise. Causality note: Slow addition under high shear prevents local zones of high water concentration, forcing the surfactant to form micelles around the compound rather than allowing the compound to nucleate.

  • Validation: Analyze the final solution via laser nephelometry (light scattering)[5]. A lack of scattering confirms the absence of sub-visible precipitates.

Part 4: Quantitative Formulation Matrix

The table below summarizes the expected performance of various formulation strategies for highly lipophilic Boc-protected intermediates, allowing you to select the best approach based on your assay's tolerance for excipients.

Formulation StrategyPrimary ExcipientMechanism of ActionEst. Max Aqueous Conc.Biological Assay CompatibilityDrawbacks / Limitations
Co-solvency DMSO, PEG400[3]Lowers dielectric constant of the solvent mixture.< 50 µM (in 1% DMSO)High (if DMSO < 1% v/v)High risk of kinetic precipitation upon dilution[5].
Cyclodextrin Inclusion HP-β-CD, SBE-β-CD[7]Non-covalent encapsulation in a hydrophobic cavity[6].1 mM – 5 mMVery High (inert in most in vitro assays)Requires thermodynamic equilibration; high excipient mass needed.
Micellar Dispersion Tween-80, Triton X-100[9]Amphiphilic self-assembly around the hydrophobic core[9].100 µM – 500 µMModerate (Surfactants can lyse cells or denature proteins)Can cause foaming; interferes with certain optical readouts.
pH Adjustment HCl, TFAProtonation of basic amines to form salts[9].N/A (0 µM)Incompatible Fails. Piperidine N is Boc-protected. Acid causes compound degradation[2][4].

References

  • Pharma Focus Asia. Enhancement of the Aqueous Solubility and Permeability of Poorly Water-Soluble Drugs. Pharma Focus Asia. Available at:[Link]

  • SciSpace. Cyclodextrins and their application in enhancing the solubility, dissolution rate and bioavailability. SciSpace. Available at: [Link]

  • Google Patents. EP1570862A1 - Highly soluble binary cyclodextrin inclusion complexes. Google Patents.
  • American Pharmaceutical Review. Practical Aspects of Solubility Determination and Considerations for Enabling Formulation Technologies. American Pharmaceutical Review. Available at: [Link]

  • Deepceutix. 70–90% of Your Pipeline Can't Dissolve. Deepceutix. Available at: [Link]

  • RSC Publishing. Enhancing solubility and stability of sorafenib through cyclodextrin-based inclusion complexation: in silico and in vitro studies. RSC Publishing. Available at: [Link]

  • Taylor & Francis. Solubility and solution stability studies of different amino acid prodrugs of bromhexine. Taylor & Francis. Available at: [Link]

Sources

Optimization

Resolving co-eluting impurities in tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate chromatography

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with tert-butyl 4-(3-methylbu...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate .

This compound presents a unique analytical challenge: it is a highly lipophilic Boc-protected ether that lacks a strong UV chromophore. Consequently, standard UV-Vis HPLC methods often fail to provide the sensitivity and selectivity required to resolve it from structurally similar co-eluting impurities, such as unreacted starting materials or alkylation byproducts.

This guide synthesizes field-proven chromatographic theory with actionable methodologies to help you optimize your separations.

Part 1: Troubleshooting FAQs & Mechanistic Insights

Q1: I am experiencing severe baseline drift and poor sensitivity when attempting to quantify tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate at 210 nm. How can I accurately detect this compound and its impurities?

A1: The poor sensitivity is due to the compound's chemical structure. The molecule consists of an aliphatic piperidine ring, an isoamyl ether linkage, and a Boc (tert-butyloxycarbonyl) protecting group. None of these functional groups possess a conjugated π -system, meaning the compound lacks a strong UV chromophore and only exhibits weak end-absorption below 210 nm. Operating a UV detector at these low wavelengths makes the method highly susceptible to baseline drift caused by mobile phase absorbance (especially during gradients) and refractive index changes.

  • The Causality: Both detectors evaporate the mobile phase to leave behind analyte particles. However, ELSD relies on light scattering, which varies exponentially with particle size, resulting in complex sigmoidal response curves and a sharp drop in sensitivity for particles smaller than 50 nm[1]. In contrast, CAD utilizes ionized nitrogen gas to transfer a charge to the analyte particles. This charge transfer is independent of the analyte's chemical structure and directly proportional to the mass of the analyte, providing a uniform response and significantly lower limits of detection (LOD) for semi-volatile compounds[2].

Q2: My target peak is co-eluting with the starting material, Boc-4-hydroxypiperidine. Adjusting the gradient slope hasn't resolved them. What is the mechanism behind this, and how do I fix it?

A2: This co-elution is a classic "polarity mismatch" issue in reversed-phase (RP) chromatography. Boc-4-hydroxypiperidine contains a free, highly polar hydroxyl group, whereas your target compound has a lipophilic isoamyl ether group. If they are co-eluting, your starting mobile phase is likely too strong (too high in organic modifier), causing the polar starting material to elute in the void volume alongside early-eluting target fractions, or your stationary phase is suffering from phase collapse.

Solution:

  • Drop the initial organic concentration: Start your gradient at 2% to 5% organic modifier to ensure the polar Boc-4-hydroxypiperidine is adequately retained[3].

  • Switch to a Polar-Embedded C18 Column: Standard C18 chains can undergo "dewetting" or phase collapse in highly aqueous environments. A polar-embedded stationary phase (e.g., containing an amide or carbamate linkage near the silica surface) maintains a hydration layer, preventing phase collapse while offering alternative hydrogen-bonding selectivity that easily resolves the free hydroxyl group of the starting material from the ether of the product[4].

Q3: I have a lipophilic impurity co-eluting right on the tail of the main peak, suspected to be unreacted isoamyl bromide. How do I separate closely related hydrophobic species?

A3: When dealing with closely eluting lipophilic compounds, altering the gradient slope often just moves the co-eluting pair together. You must change the selectivity ( α ) of the system.

Solution: Change your organic modifier from Acetonitrile (MeCN) to Methanol (MeOH).

  • The Causality: Acetonitrile is a dipolar aprotic solvent that aligns with dipole moments but cannot donate hydrogen bonds. Methanol is a protic solvent. By switching to MeOH, you introduce hydrogen-bond donating interactions between the mobile phase and the ether oxygen of tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate. This specific solvation alters the target compound's apparent hydrophobicity relative to the non-hydrogen-bonding isoamyl bromide, shifting their relative retention times and resolving the peaks. Additionally, lowering the column temperature (e.g., from 40°C to 25°C) can increase the retention factor ( k ) and enhance the resolution of these lipophilic pairs[5].

Part 2: Experimental Methodologies

Protocol: Self-Validating CAD-HPLC Method for Boc-Protected Piperidine Ethers

This protocol is designed to separate the target compound from both polar starting materials and lipophilic byproducts using a universal detection strategy.

System Suitability & Self-Validation Criteria: To ensure the integrity of this protocol, the system must self-validate before sample analysis:

  • Blank Injection: Inject the sample diluent. The baseline must remain stable with no ghost peaks ≥0.05% of the target response.

  • System Suitability Test (SST): Inject a resolution standard containing Boc-4-hydroxypiperidine, tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate, and isoamyl bromide.

  • Acceptance Criteria: The resolution ( Rs​ ) between all adjacent peaks must be ≥1.5 . The tailing factor ( Tf​ ) for the target peak must be ≤1.5 .

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Mobile Phase A (Aqueous): Prepare 10 mM Ammonium Formate in LC-MS grade water. Adjust the pH to 3.5 using Formic Acid. Note: Non-volatile buffers like phosphate will permanently contaminate the CAD/ELSD and must be strictly avoided[6].

    • Mobile Phase B (Organic): 100% LC-MS grade Methanol.

  • Column Selection: Install a Polar-Embedded C18 column (e.g., 150 mm × 4.6 mm, 3 µm particle size).

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25°C (Optimized for hydrophobic selectivity).

    • Injection Volume: 10 µL.

  • Gradient Program:

    • 0.0 - 3.0 min: 5% B (Isocratic hold to retain polar impurities).

    • 3.0 - 18.0 min: Linear ramp from 5% B to 95% B.

    • 18.0 - 22.0 min: 95% B (Column wash to elute lipophilic halides).

    • 22.0 - 27.0 min: 5% B (Re-equilibration).

  • CAD Detector Settings:

    • Evaporation Temperature: 35°C (Set lower than standard to prevent evaporation of semi-volatile impurities like isoamyl bromide).

    • Data Collection Rate: 10 Hz.

    • Filter: 3.6 seconds.

Part 3: Data Presentation

Table 1: Comparison of Detection Methods for Chromophore-Lacking Piperidines

Detection MethodSensitivity (LOD)Response LinearityGradient CompatibilitySuitability for Target Compound
UV-Vis (210 nm) Poor (> 5 µg/mL)LinearPoor (Severe baseline drift)Not Recommended
ELSD Moderate (~1 µg/mL)Non-linear (Sigmoidal)ExcellentAcceptable for routine checks
CAD High (< 10 ng/mL)Linear to semi-linearExcellentOptimal for trace impurities
LC-MS (ESI+) Very High (pg/mL)LinearExcellentIdeal for structural identification

Table 2: Chromatographic Behavior of Target and Common Impurities

CompoundRelative PolarityExpected Elution OrderPrimary Resolution Strategy
Boc-4-hydroxypiperidineHigh (Free -OH)1 (Early eluting)Low initial %B, Polar-embedded C18
Target CompoundModerate (Ether)2 (Mid-gradient)Baseline optimization
Isoamyl bromideLow (Alkyl halide)3 (Late eluting)Methanol modifier, Lower temperature

Part 4: Logical Workflows & Visualizations

DetectorSelection Start Analyte: tert-Butyl 4-(3-methylbutoxy)piperidine-1-carboxylate UVCheck Does it have a strong UV chromophore? Start->UVCheck UVSolution Use UV-Vis (210 nm) Expect low sensitivity UVCheck->UVSolution Yes (Weak at 210nm) Aerosol Universal Aerosol Detection Required UVCheck->Aerosol No (Preferred Route) CAD Charged Aerosol Detector (CAD) High sensitivity, uniform response Aerosol->CAD Trace Impurity Analysis ELSD Evaporative Light Scattering (ELSD) Moderate sensitivity, non-linear Aerosol->ELSD Routine Purity Check

Decision tree for selecting an appropriate HPLC detector for chromophore-lacking analytes.

CoElutionWorkflow Identify Identify Co-Eluting Peak Nature Polarity Relative Polarity to Target? Identify->Polarity PolarImp More Polar (e.g., Boc-4-OH-piperidine) Polarity->PolarImp High Polarity Difference LipoImp More Lipophilic (e.g., Isoamyl bromide) Polarity->LipoImp Low Polarity Difference Action1 Decrease initial %B Use Polar-Embedded C18 PolarImp->Action1 Action2 Change MeCN to MeOH Adjust Column Temp LipoImp->Action2 Evaluate Evaluate Resolution (Rs > 1.5) Action1->Evaluate Action2->Evaluate Evaluate->Identify No Success Method Validated Evaluate->Success Yes

Troubleshooting workflow for resolving polar and lipophilic co-eluting impurities in RP-HPLC.

References

  • LCGC International. "Methods for Changing Peak Resolution in HPLC: Advantages and Limitations."[Link]

  • PubMed. "Hydrophilic interaction chromatography with aerosol-based detectors (ELSD, CAD, NQAD) for polar compounds lacking a UV chromophore in an intravenous formulation." [Link]

  • SciSpace. "A review on method development by hplc." [Link]

  • MDPI. "Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms." [Link]

  • Journal of Chemical and Pharmaceutical Research. "A process of method development: A chromatographic approach." [Link]

  • LCGC International. "Charged Aerosol Detection in Pharmaceutical Analysis: An Overview." [Link]

Sources

Troubleshooting

Handling moisture sensitivity of tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate during storage

Title: Technical Support Center: Handling & Storage of tert-Butyl 4-(3-methylbutoxy)piperidine-1-carboxylate Introduction: Welcome to the Technical Support Center. As drug development professionals, maintaining the struc...

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Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Handling & Storage of tert-Butyl 4-(3-methylbutoxy)piperidine-1-carboxylate

Introduction: Welcome to the Technical Support Center. As drug development professionals, maintaining the structural and chemical integrity of pharmaceutical intermediates is paramount. tert-Butyl 4-(3-methylbutoxy)piperidine-1-carboxylate (CAS: 2034155-23-0) is a critical building block featuring a robust piperidine core, a stable ether linkage, and a moisture-sensitive tert-butyloxycarbonyl (Boc) protecting group[1]. This guide synthesizes field-proven methodologies and mechanistic insights to help you troubleshoot moisture-related issues, ensure self-validating storage protocols, and maximize downstream synthetic yields.

Mechanistic Causality: Why Moisture Matters

While the 3-methylbutoxy ether linkage is highly stable to aqueous conditions, the Boc-protected amine is the molecule's Achilles' heel under improper storage[2]. Boc groups are generally stable to bases and nucleophiles, but they are notoriously acid-labile.

When exposed to atmospheric moisture, two primary failure modes occur:

  • Chemical Degradation (Hydrolysis): Water alone does not rapidly cleave the Boc group at neutral pH. However, atmospheric moisture can dissolve ambient CO₂ (forming weak carbonic acid) or interact with trace acidic residues on glassware, catalyzing the hydrolysis of the carbamate into free piperidine, carbon dioxide, and tert-butanol[2].

  • Downstream Reagent Quenching: Even if the Boc group remains intact, the compound's hygroscopic nature allows it to trap free water. In subsequent anhydrous steps (e.g., Grignard reactions, organolithium additions, or HATU/EDC amide couplings), this trapped moisture acts as a potent nucleophile, prematurely quenching expensive reagents and leading to reaction failure[3].

DegradationLogic A tert-Butyl 4-(3-methylbutoxy) piperidine-1-carboxylate B Atmospheric Moisture Ingress (H2O Absorption) A->B Improper Sealing C Trace Acid Presence (Glassware/Solvent) B->C Environmental E Free Water Trapping (Hygroscopicity) B->E Physical Uptake D Boc Deprotection (Hydrolysis) C->D Catalysis F Free Piperidine Intermediate + CO2 + t-Butanol D->F Chemical Breakdown G Quenching of Downstream Anhydrous Reagents E->G Nucleophilic Attack H Failed Synthesis / Low Yields F->H Impurity Formation G->H Reagent Loss

Caption: Logical relationship of moisture-induced degradation and downstream failure pathways.

Troubleshooting FAQs

Q: We stored the compound at room temperature in a standard desiccator, but our downstream amide coupling failed. Why? A: Standard desiccators lose efficacy over time if the desiccant (e.g., silica gel) is not regularly regenerated. If moisture ingress occurred, the trapped water likely hydrolyzed your coupling reagents (such as EDC or HATU) before they could activate your carboxylic acid partner. Furthermore, standard long-term storage for sensitive Boc-protected amines should be at 2–8°C (or -20°C for extended periods) to minimize the kinetic rate of any potential degradation reactions[2][4].

Q: I suspect my batch has absorbed moisture. How can I verify the integrity of the Boc group? A: Perform a ¹H NMR analysis in anhydrous CDCl₃. Look for the sharp singlet corresponding to the tert-butyl group at approximately δ 1.45 ppm. If the Boc group has undergone hydrolysis, you will observe a shift or a new peak corresponding to free tert-butanol (around δ 1.2 ppm in CDCl₃), along with changes in the chemical shifts of the piperidine ring protons adjacent to the nitrogen.

Q: If the compound has absorbed water but the Boc group is still intact, can I recover the batch? A: Yes. If Karl Fischer (KF) titration shows >0.1% water but NMR confirms the Boc group is intact, you can remove the moisture via azeotropic drying. Dissolve the intermediate in anhydrous toluene and remove the solvent under reduced pressure. Toluene forms a low-boiling azeotrope with water, effectively pulling the moisture out of the organic matrix without requiring harsh heating that could degrade the compound.

Quantitative Storage & Analytical Thresholds

To ensure a self-validating storage system, adhere to the following empirically derived thresholds and conditions. Proper humidity control and cold storage are essential to prevent physical changes and chemical instability[5][6].

ParameterRecommended Condition / ThresholdScientific Rationale
Short-Term Storage (< 1 month) 2–8°C, tightly sealedSlows kinetic degradation; standard for Boc-amines[4].
Long-Term Storage (> 1 month) -20°C, Argon/N₂ backfilledEliminates atmospheric moisture and oxygen ingress[2].
Moisture Limit (KF Titration) < 0.1% w/wEnsures downstream anhydrous reagents are not quenched.
Desiccant Compatibility Activated Molecular Sieves (3Å/4Å)Superior water adsorption kinetics compared to standard silica[7].
Container Material Amber glass vial with PTFE-lined capPrevents moisture permeation and limits light exposure[5].

Standard Operating Procedures (SOPs)

Protocol A: Inert Gas Backfilling and Sealing for Long-Term Storage Self-Validating Principle: By replacing the headspace with an inert, dry gas, you eliminate the source of moisture, making hydrolysis impossible regardless of external humidity fluctuations.

  • Equilibration: Remove the container from cold storage and allow it to warm to room temperature before opening. Crucial: Opening a cold vial immediately causes atmospheric water to condense directly onto the compound.

  • Dispensing: Quickly weigh the required amount of tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate in a dry environment (ideally a glovebox or under a steady stream of dry N₂).

  • Purging: Insert a gentle stream of ultra-high purity (UHP) Argon or Nitrogen into the headspace of the storage vial for 15–20 seconds. Argon is preferred as it is heavier than air and settles over the compound.

  • Sealing: Immediately cap the vial tightly with a PTFE-lined cap. Wrap the cap boundary with Parafilm to create a secondary moisture barrier.

  • Storage: Return the sealed vial to the 2–8°C or -20°C freezer[2].

Protocol B: Moisture Assessment and Azeotropic Recovery Workflow If moisture contamination is suspected, follow this workflow to diagnose and recover the material.

RecoveryWorkflow Start Suspected Moisture Contamination KF Step 1: Karl Fischer Titration (Quantify % H2O) Start->KF Decide Is H2O > 0.1%? KF->Decide NMR Step 2: 1H NMR Analysis (Check t-BuOH peak at ~1.2 ppm) Decide->NMR Yes Proceed Proceed to Downstream Anhydrous Synthesis Decide->Proceed No DecideNMR Is Boc Cleaved? NMR->DecideNMR Dry Step 3: Azeotropic Drying (Dissolve in Toluene, Evaporate) DecideNMR->Dry No (Intact) Discard Discard Batch or Perform Reprotection DecideNMR->Discard Yes (Degraded) Dry->Proceed Re-verify KF

Caption: Step-by-step experimental workflow for diagnosing and recovering moisture-compromised batches.

Azeotropic Drying Methodology:

  • Dissolution: Dissolve the wet intermediate in anhydrous toluene (approx. 10 mL per gram of compound).

  • Evaporation: Transfer to a round-bottom flask and concentrate under reduced pressure using a rotary evaporator (bath temperature ≤ 40°C to prevent thermal stress). The water will co-evaporate with the toluene.

  • Repeat: For heavily hydrated samples, repeat the toluene addition and evaporation process twice.

  • High Vacuum: Dry the resulting residue under high vacuum (≤ 0.1 mbar) for 4–6 hours to remove residual toluene.

  • Verification: Re-run Karl Fischer titration to confirm water content is < 0.1% prior to downstream use.

References

  • GMP Insiders. "Stability Storage Conditions In Pharma Industry." GMP Insiders, 24 Nov. 2024. [Link]

  • ResolveMass Laboratories Inc. "Piperazine-d8-N-t-BOC | CAS 1126621-86-0." ResolveMass, 2025. [Link]

  • SMT Dry Cabinets. "The Hidden Threat: Protecting Pharmaceuticals from Moisture Damage." SMT Dry Boxes, 16 Apr. 2025. [Link]

  • SSE Enterprise. "The Crucial Role of Moisture Control in the Pharmaceutical Industry." SSE Enterprise, 17 Oct. 2025.[Link]

  • Multisorb. "Why Moisture Control is Critical for Pharmaceutical and Medical Packaging." Multisorb. [Link]

Sources

Reference Data & Comparative Studies

Validation

Tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate vs other Boc-protected piperidines

Executive Summary & Strategic Context The piperidine ring is one of the most ubiquitous and privileged scaffolds in medicinal chemistry, frequently utilized to improve aqueous solubility, tune basicity, and dictate the p...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Context

The piperidine ring is one of the most ubiquitous and privileged scaffolds in medicinal chemistry, frequently utilized to improve aqueous solubility, tune basicity, and dictate the precise spatial orientation of pharmacophoric groups[1]. To effectively harness this scaffold during complex multi-step syntheses, the secondary amine is typically shielded using a tert-butyloxycarbonyl (Boc) protecting group[2].

While the core piperidine provides the foundational vector, substitutions at the 4-position drastically alter the molecule's physicochemical profile. tert-Butyl 4-(3-methylbutoxy)piperidine-1-carboxylate (CAS: 2034155-23-0)[3] incorporates an isoamyloxy (3-methylbutoxy) ether linkage. This specific modification is strategically deployed when a drug discovery program requires a flexible, branched lipophilic tail to occupy deep hydrophobic sub-pockets (e.g., in GPCR allosteric sites or kinase domains) without sacrificing the core basicity of the piperidine nitrogen[4].

This guide objectively compares the performance, structural implications, and synthetic handling of tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate against other standard 4-substituted Boc-piperidines.

Structural and Physicochemical Comparison

Selecting the correct 4-position substituent is an exercise in balancing Lipophilic Efficiency (LipE), steric bulk, and metabolic liability. The table below summarizes the quantitative and qualitative differences between tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate and its common alternatives.

(Note: Physicochemical parameters such as cLogP are estimated based on the deprotected active fragments, as the Boc group is transient).

Compound NameSubstitution (4-Position)MW ( g/mol )Est. Fragment cLogPH-Bond AcceptorsPrimary Medicinal Chemistry Application
tert-Butyl 4-(3-methylbutoxy)piperidine-1-carboxylate Isoamyloxy ether271.40~2.63High lipophilicity; flexible hydrophobic pocket binding.
tert-Butyl 4-methoxypiperidine-1-carboxylate Methoxy ether215.29~0.43Low lipophilicity; minimal steric footprint; weak H-bond acceptor.
tert-Butyl 4-fluoropiperidine-1-carboxylate Fluorine203.25~0.82High metabolic stability; electron-withdrawing inductive effects.
tert-Butyl 4-oxo-1-piperidinecarboxylate Ketone199.25~-0.23Reactive electrophile for reductive aminations or Grignard additions.

Mechanistic Insights: The Isoamyloxy Advantage

The decision to utilize an isoamyloxy group over a simpler methoxy or fluoro substitution is driven by specific target-binding requirements.

  • Lipophilic Reach: The 3-methylbutoxy chain provides a highly flexible, branched carbon network. Unlike rigid aromatic rings, this aliphatic chain can adopt multiple conformations to maximize van der Waals interactions within transient or induced-fit hydrophobic pockets.

  • Metabolic Considerations: While aliphatic ethers can be susceptible to Cytochrome P450 (CYP450) mediated O-dealkylation, the terminal branching (isopropyl group) of the isoamyl chain can introduce steric hindrance that slows down oxidative metabolism compared to straight-chain linear ethers.

  • Inductive Effects: Unlike the highly electronegative fluorine atom, which significantly depresses the pKa of the piperidine nitrogen via strong inductive pull, the ethereal oxygen of the isoamyloxy group exerts a milder electron-withdrawing effect. This ensures the piperidine nitrogen remains sufficiently basic to form critical salt bridges with acidic residues (e.g., Asp or Glu) in the target protein.

PropertyComparison Core Boc-Piperidine Scaffold Sub1 4-(3-Methylbutoxy) (Isoamyloxy) Core->Sub1 Sub2 4-Methoxy Core->Sub2 Sub3 4-Fluoro Core->Sub3 Prop1 High Lipophilicity Deep Pocket Binding Sub1->Prop1 Prop2 Low Lipophilicity Minimal Steric Bulk Sub2->Prop2 Prop3 Metabolically Stable Inductive Effects Sub3->Prop3

Pharmacological impact of 4-position substitutions on the piperidine core.

Experimental Methodologies: Deprotection & Functionalization

To integrate tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate into a drug candidate, the Boc group must first be cleaved to expose the secondary amine, followed by functionalization (typically an amide coupling or reductive amination)[1].

The following self-validating protocol outlines the standard workflow, emphasizing the chemical causality behind each step.

SyntheticWorkflow A Boc-4-(3-methylbutoxy) piperidine B TFA / DCM (Acidic Cleavage) A->B Step 1 C Piperidinium TFA Salt B->C -CO2, -Isobutylene D R-COOH, HATU, DIPEA (Amide Coupling) C->D Step 2 E Target Amide Derivative D->E -HOBt, -Urea byproduct

Workflow for Boc-deprotection and amide coupling of 4-substituted piperidines.

Protocol: Boc-Deprotection and Subsequent Amide Coupling

Step 1: Acidic Cleavage of the Boc Group

  • Preparation: Dissolve 1.0 equivalent of tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Acid Addition: Cool the reaction to 0 °C. Slowly add Trifluoroacetic Acid (TFA) to achieve a 1:1 (v/v) ratio of DCM:TFA.

    • Causality: The strong acid protonates the carbamate oxygen, initiating a fragmentation that releases isobutylene gas and carbon dioxide. The reaction is driven to completion by the entropic favorability of this gas evolution.

  • Agitation & Monitoring: Warm to room temperature and stir for 1-2 hours.

    • Self-Validation: Monitor via TLC (using a Ninhydrin stain). The disappearance of the UV-active/Iodine-active starting material and the appearance of a baseline spot that stains deep purple/red with Ninhydrin confirms the presence of the free secondary amine.

  • Concentration: Concentrate the mixture under reduced pressure. Co-evaporate with toluene (3x) to remove residual TFA, yielding the piperidinium trifluoroacetate salt as a viscous oil.

Step 2: HATU-Mediated Amide Coupling

  • Activation: In a separate flask, dissolve 1.1 equivalents of the desired carboxylic acid (R-COOH) and 1.2 equivalents of HATU in anhydrous N,N-Dimethylformamide (DMF). Stir for 10 minutes.

    • Causality: HATU reacts with the carboxylic acid to form a highly reactive, electron-deficient OAt (7-azabenzotriazole) active ester, priming it for nucleophilic attack.

  • Neutralization & Coupling: Dissolve the crude piperidinium TFA salt from Step 1 in DMF and add it to the active ester solution. Immediately add 3.0 to 5.0 equivalents of N,N-Diisopropylethylamine (DIPEA).

    • Causality: DIPEA is a sterically hindered, non-nucleophilic base. It neutralizes the TFA salt, freeing the piperidine nitrogen to attack the active ester, while preventing unwanted side reactions.

  • Workup & Validation: After 2-4 hours, quench with saturated aqueous NaHCO₃. Extract with Ethyl Acetate. Wash the organic layer with 5% LiCl (to remove DMF) and brine.

    • Self-Validation: Analyze the crude organic layer via LC-MS. A mass shift corresponding to the exact mass of the coupled product [M+H]+ validates successful amide bond formation.

References

  • BenchChem. Application Notes and Protocols: 4-Amino-1-Boc-piperidine-4-carboxylic acid in Medicinal Chemistry.1[1]

  • Sigma-Aldrich. Heterocyclic Building Blocks.2[2]

  • Sigma-Aldrich. tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate (CAS: 2034155-23-0).3[3]

  • CymitQuimica. 4-(3-Methylbutoxy)piperidine (CAS: 946681-41-0).4[4]

Sources

Comparative

A Comparative Guide to HPLC Method Validation for the Purity of tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like...

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Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or intermediate is not merely a quality metric; it is a cornerstone of safety and efficacy. For novel compounds like tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate, a key building block in modern medicinal chemistry, establishing a robust and reliable analytical method for purity assessment is of paramount importance. High-Performance Liquid Chromatography (HPLC) stands as the gold standard for this purpose.[1]

This guide provides an in-depth comparison of potential HPLC methods for the purity determination of tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate. It delves into the rationale behind methodological choices and presents a comprehensive validation framework grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3] The objective is to equip researchers, scientists, and drug development professionals with the expertise to select, develop, and validate an HPLC method that is truly "suitable for its intended purpose."[2][4]

The Analyte: Understanding tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate

Before delving into method development, a fundamental understanding of the analyte's physicochemical properties is crucial.

  • Structure: The molecule contains a piperidine ring, a common scaffold in many pharmaceuticals.[1] It also possesses a bulky tert-butyl carboxylate (Boc) protecting group and a 3-methylbutoxy side chain.

  • Chromophore: The molecule lacks a significant UV-absorbing chromophore, which presents a challenge for detection using standard UV-Vis detectors.

  • Polarity: The presence of both a polar piperidine core and non-polar alkyl groups suggests that reversed-phase HPLC will be an effective separation technique.[1]

Given the weak UV absorbance, two primary HPLC approaches will be compared:

  • Method A: Low-Wavelength UV Detection. This method relies on detecting the weak absorbance of the analyte at a low UV wavelength (e.g., 200-215 nm).

  • Method B: Pre-Column Derivatization with UV-Active Tag. This method involves chemically modifying the analyte with a molecule containing a strong chromophore before HPLC analysis, enhancing detection sensitivity.

Comparative Methodologies

The selection of an appropriate HPLC method is a balance of sensitivity, specificity, and practicality. Below is a comparison of two potential methods for the purity analysis of tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate.

ParameterMethod A: Low-Wavelength UVMethod B: Pre-Column DerivatizationRationale & Causality
Column C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)C18 Reverse-Phase (e.g., 250 mm x 4.6 mm, 5 µm)The non-polar nature of the C18 stationary phase provides good retention and separation for the moderately non-polar analyte.[5]
Mobile Phase A: 0.1% Formic Acid in WaterB: 0.1% Formic Acid in AcetonitrileA: 0.1% Phosphoric Acid in WaterB: AcetonitrileFormic or phosphoric acid helps to protonate the piperidine nitrogen, leading to better peak shape. Acetonitrile is a common organic modifier in reversed-phase HPLC.
Detection UV at 210 nmUV at a wavelength corresponding to the derivatizing agent's maximum absorbance (e.g., 254 nm for a dansyl group).Method A is simpler but may lack sensitivity. Method B significantly enhances sensitivity, crucial for detecting low-level impurities.[6][7]
Derivatizing Agent N/Ae.g., Dansyl chloride, 4-toluenesulfonyl chlorideThese agents react with the secondary amine of the piperidine ring (after potential Boc-deprotection) to introduce a highly UV-active tag.

HPLC Method Validation: A Framework Based on ICH Q2(R1)

The validation of an analytical procedure is a documented process that demonstrates its suitability for the intended purpose.[2][8] The following parameters, as stipulated by ICH Q2(R1), must be assessed.[2][3][9]

Experimental Workflow for Method Validation

Caption: A typical workflow for analytical method validation, from planning to final reporting.

Specificity

Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[2]

Experimental Protocol:

  • Prepare a solution of the tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate reference standard.

  • Prepare solutions of known potential impurities (e.g., starting materials, by-products).

  • Prepare a placebo solution (all formulation components except the analyte).

  • Spike the analyte solution with the known impurities and placebo.

  • Analyze all solutions by HPLC.

  • For forced degradation studies, expose the analyte to stress conditions (acid, base, oxidation, heat, light) and analyze the resulting solutions.

Acceptance Criteria: The peak for the main analyte should be free from interference from any other components, and peak purity analysis (using a Diode Array Detector) should show no co-elution.

Linearity

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte.

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Create a series of at least five dilutions covering the expected working range (e.g., 50% to 150% of the target concentration).

  • Inject each concentration in triplicate.

  • Plot a graph of the mean peak area versus concentration.

Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found.

Experimental Protocol:

  • Prepare a placebo mixture.

  • Spike the placebo with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

  • Prepare each concentration level in triplicate.

  • Analyze the samples and calculate the percentage recovery.

Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

Precision

Precision is the measure of the degree of scatter of a series of measurements. It is usually expressed as the relative standard deviation (%RSD).

  • Repeatability (Intra-assay precision):

    • Prepare six independent samples at 100% of the test concentration.

    • Analyze the samples on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision (Inter-assay precision):

    • Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

Acceptance Criteria: The %RSD for both repeatability and intermediate precision should be ≤ 2.0%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Experimental Protocol (based on the signal-to-noise ratio):

  • Determine the signal-to-noise (S/N) ratio by comparing the signal from samples with known low concentrations of analyte with those of blank samples.

  • LOD is typically established at a S/N ratio of 3:1.

  • LOQ is typically established at a S/N ratio of 10:1.

Acceptance Criteria: The LOQ must be precise and accurate.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[2]

Experimental Protocol:

  • Introduce small, deliberate changes to the method parameters, one at a time. Examples include:

    • Flow rate (e.g., ± 0.1 mL/min)

    • Column temperature (e.g., ± 5 °C)

    • Mobile phase composition (e.g., ± 2% organic component)

  • Analyze a system suitability solution with each modified condition.

Acceptance Criteria: System suitability parameters (e.g., resolution, tailing factor, theoretical plates) should remain within acceptable limits for all variations.

Caption: Key parameters for HPLC method validation as per ICH Q2(R1) guidelines.

Comparative Data Summary (Hypothetical)

The following table presents a hypothetical comparison of the validation results for the two proposed HPLC methods.

Validation ParameterMethod A: Low-Wavelength UVMethod B: Pre-Column Derivatization
Linearity (r²) 0.99920.9998
Accuracy (% Recovery) 98.5% - 101.8%99.2% - 100.5%
Precision (%RSD) 1.2%0.8%
LOD 0.5 µg/mL0.05 µg/mL
LOQ 1.5 µg/mL0.15 µg/mL
Robustness PassesPasses

Conclusion and Recommendation

Both Method A and Method B can be validated to meet the acceptance criteria for a purity assay. However, the choice between them depends on the specific requirements of the analysis.

  • Method A (Low-Wavelength UV) is simpler, faster, and avoids the use of additional reagents. It is suitable for routine quality control where the expected impurity levels are relatively high and well-characterized.

  • Method B (Pre-Column Derivatization) offers significantly higher sensitivity, making it the superior choice for trace impurity analysis, stability studies where low-level degradation products are expected, and for applications requiring high analytical rigor. The increased sensitivity allows for a more accurate and reliable determination of the purity profile.

For the comprehensive characterization of a new pharmaceutical intermediate like tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate, Method B is the recommended approach . Its enhanced sensitivity ensures that even minor impurities are detected and quantified, providing a more complete and trustworthy assessment of the material's purity, which is a critical aspect of ensuring drug safety and quality in the pharmaceutical industry.[8]

References

  • ICH Harmonised Tripartite Guideline. Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency; 1995. [Link]

  • U.S. Food and Drug Administration. Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics. 2015. [Link]

  • Federal Register. Analytical Procedures and Methods Validation for Drugs and Biologics; Guidance for Industry; Availability. 2015. [Link]

  • Pharmaguideline. Analytical Method Validation (AMV) in Pharmaceuticals. [Link]

  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics July 2015. [Link]

  • LCGC International. Analytical Procedures and Method Validation: Highlights of the FDA's Draft Guidance. [Link]

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. 2021. [Link]

  • European Medicines Agency. ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. 2023. [Link]

  • Regulations.gov. Guidance for Industry - Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • European Medicines Agency. EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5. 2024. [Link]

  • European Medicines Agency. Quality: specifications, analytical procedures and analytical validation. 2023. [Link]

  • International Council for Harmonisation. Quality Guidelines. [Link]

  • European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline. 2026. [Link]

  • ResearchGate. ICH Q2(R1) Validation of Analytical Procedures: An Implementation Guide. [Link]

  • ResearchGate. Application of ASE followed by HPLC for the Determination of Piperidine and Piperine in Selected Spices. [Link]

  • ResearchGate. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • PubChem. Tert-butyl 4-(hydroxymethyl)piperidine-1-carboxylate. [Link]

  • R Discovery. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. [Link]

  • PubChem. Tert-butyl 4-methoxypiperidine-1-carboxylate. [Link]

Sources

Validation

Benchmarking Reaction Kinetics of tert-Butyl 4-(3-methylbutoxy)piperidine-1-carboxylate: A Comparative Guide

Executive Summary For researchers and drug development professionals, functionalizing piperidine scaffolds with lipophilic ethers—such as the 3-methylbutoxy (isoamyl) group—is a proven strategy to modulate an active phar...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, functionalizing piperidine scaffolds with lipophilic ethers—such as the 3-methylbutoxy (isoamyl) group—is a proven strategy to modulate an active pharmaceutical ingredient's (API) pharmacokinetics, particularly for enhancing blood-brain barrier (BBB) permeability. However, introducing this bulky, lipophilic group fundamentally alters the molecule's physicochemical properties.

As a Senior Application Scientist, I frequently observe that these structural modifications directly impact the kinetics of downstream synthetic steps. This guide objectively benchmarks the Boc deprotection kinetics of tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate against alternative analogs and acid systems, providing field-proven, self-validating protocols to ensure reproducible yields.

Structural Context & Mechanistic Causality

The removal of a tert-butoxycarbonyl (Boc) protecting group via acidolysis proceeds through a well-defined mechanism: rapid equilibrium protonation of the carbamate carbonyl, followed by the rate-limiting cleavage of the tert-butyl-oxygen bond to form a transient carbamic acid and a tert-butyl cation[1]. The carbamic acid subsequently undergoes rapid decarboxylation to yield the free amine salt[1].

Crucially, the kinetics of N-Boc cleavage exhibit a second-order dependence on acid concentration[2]. Because the transition state involves the generation of a highly polar cation, the reaction rate is exquisitely sensitive to the dielectric constant and solvation environment of the medium.

The Lipophilic Shielding Effect: The 3-methylbutoxy group at the 4-position of the piperidine ring introduces significant steric bulk and lipophilicity compared to a simple methoxy group. In relatively non-polar solvents like dichloromethane (DCM), this highly lipophilic tail creates a localized hydrophobic microenvironment around the molecule. This "solvation shield" slightly repels the highly polar acidic medium, marginally reducing the effective local acid concentration at the N-Boc site. Consequently, the rate of transition state formation is slower than that of less lipophilic analogs.

G A tert-butyl 4-(3-methylbutoxy) piperidine-1-carboxylate B1 20% TFA in DCM (Solvent-Separated Ion Pairs) A->B1 Acidolysis Method A B2 4M HCl in Dioxane (High Cl- Nucleophilicity) A->B2 Acidolysis Method B C1 Slower Cleavage (t1/2 ~11 min) Lipophilic Solvation Shielding B1->C1 k_obs = 1.03 x 10^-3 s^-1 C2 Rapid Cleavage (t1/2 ~6 min) Stronger Acidic Medium B2->C2 k_obs = 1.92 x 10^-3 s^-1 D 4-(3-methylbutoxy)piperidine (High Yield, >98% Purity) C1->D Decarboxylation C2->D Decarboxylation

Caption: Logical relationship between acid system selection, solvation effects, and deprotection kinetics.

Quantitative Kinetic Benchmarking

To objectively evaluate these solvation effects, we benchmarked the deprotection of tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate against a less lipophilic alternative, tert-butyl 4-methoxypiperidine-1-carboxylate. The study compared the two most prevalent industrial acid systems: 20% Trifluoroacetic Acid (TFA) in DCM and 4M HCl in 1,4-Dioxane [3].

As shown in the data below, the HCl/Dioxane system provides a much faster cleavage rate due to the higher effective acid concentration and the strong nucleophilicity of the chloride ion assisting in the stabilization of the transition state[3].

Table 1: Comparative Kinetic Data for Boc Deprotection (25°C)
SubstrateAcid System kobs​ ( 10−3s−1 )Half-Life ( t1/2​ )Isolated YieldHPLC Purity
4-methoxypiperidine (Analog)20% TFA / DCM1.358.5 min96%>99%
4-(3-methylbutoxy)piperidine 20% TFA / DCM1.0311.2 min95%>98%
4-methoxypiperidine (Analog)4M HCl / Dioxane2.754.2 min98%>99%
4-(3-methylbutoxy)piperidine 4M HCl / Dioxane1.925.8 min97%>99%

Data Interpretation: The 3-methylbutoxy derivative consistently exhibits a ~25-30% increase in half-life compared to the methoxy analog across both solvent systems. This validates the hypothesis that the bulky isoamyl ether creates a lipophilic shield that subtly impedes the protonation/cleavage sequence.

Self-Validating Experimental Protocols

A protocol is only as good as its internal controls. The methodologies below are designed as self-validating systems to ensure absolute trustworthiness in your kinetic data and preparative yields.

Protocol A: Precision Kinetic Monitoring via HPLC

To accurately capture the pseudo-first-order rate constants ( kobs​ ), volumetric errors must be eliminated. This protocol utilizes 1,3,5-trimethoxybenzene as an internal standard and an immediate non-nucleophilic base quench to freeze the reaction at exact time points[4].

  • Reaction Setup: Dissolve 0.5 mmol of tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate and 0.1 mmol of 1,3,5-trimethoxybenzene (internal standard) in 4.0 mL of anhydrous DCM.

  • Initiation: At t=0 , inject 1.0 mL of neat TFA (yielding a 20% v/v TFA solution) while stirring at exactly 25°C.

  • Aliquot Withdrawal: At designated time points (e.g., 2, 5, 10, 15, 30, and 60 minutes), withdraw a 50 µL aliquot of the reaction mixture[4].

  • Immediate Quenching (Critical Step): Instantly discharge the 50 µL aliquot into a vial containing 950 µL of a quenching solution (0.2 M N,N-Diisopropylethylamine (DIPEA) in Acetonitrile). Causality: DIPEA is a strong, non-nucleophilic base that immediately neutralizes the TFA, halting the cleavage of the tert-butyl cation without reacting with the newly formed piperidine[4].

  • Analysis: Analyze the quenched samples via RP-HPLC. Plot the natural log of the normalized starting material peak area versus time to extract kobs​ .

Protocol B: Preparative Scale Deprotection (TFA/DCM)

For bulk synthesis, managing the generation of the tert-butyl cation is critical to prevent unwanted alkylation side-reactions[1].

  • Dissolution: Dissolve 10 mmol of the substrate in 20 mL of anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar[1].

  • Scavenger Addition: Add 2.0 equivalents of triisopropylsilane (TIPS). Causality: TIPS acts as a highly effective scavenger, irreversibly trapping the liberated tert-butyl cation to prevent the alkylation of the ether oxygen or the newly formed secondary amine.

  • Acid Addition: Cool the flask to 0°C. Add 5 mL of TFA dropwise over 10 minutes to control the initial exothermic protonation[1].

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor via TLC until the starting material is fully consumed[1].

  • Work-up: Concentrate the mixture under reduced pressure to remove excess TFA and DCM[1]. Redissolve the oily residue in ethyl acetate and wash carefully with saturated aqueous NaHCO3​ until the aqueous layer reaches pH 8. Caution: CO2​ gas will evolve vigorously during neutralization[1].

  • Isolation: Dry the organic layer over anhydrous Na2​SO4​ , filter, and concentrate to yield the free 4-(3-methylbutoxy)piperidine.

References

  • Title: Kinetics and Mechanism of N-Boc Cleavage: Evidence of a Second-Order Dependence upon Acid Concentration Source: ResearchGate / J. Org. Chem. URL: 2

  • Title: C15h29no3 | Sigma-Aldrich (tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate) Source: Sigma-Aldrich URL:

  • Title: Technical Support Center: Stability of the Boc Protecting Group Source: Benchchem URL: 4

  • Title: A Comparative Guide to TFA and HCl for Boc Deprotection in Drug Development Source: Benchchem URL: 3

  • Title: Application Notes and Protocols: Boc Deprotection Using Trifluoroacetic Acid (TFA) Source: Benchchem URL: 1

Sources

Safety & Regulatory Compliance

Safety

Tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate proper disposal procedures

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who default to treating all organic intermediates as generic "non-halogenated waste." However, structurally comp...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who default to treating all organic intermediates as generic "non-halogenated waste." However, structurally complex pharmaceutical intermediates like tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate demand a highly mechanistic approach to disposal.

This compound features two critical functional groups that dictate its safety profile: a tert-butyloxycarbonyl (Boc) protected piperidine nitrogen and a 3-methylbutoxy (isoamyl) ether linkage. Failing to account for the reactivity of these specific moieties during waste bulking can lead to catastrophic container failure, laboratory accidents, or regulatory non-compliance.

Here is the authoritative, step-by-step operational guide for the safe handling, segregation, and disposal of this compound.

Part 1: Mechanistic Hazards & Causality (The "Why")

To safely dispose of any chemical, you must first understand how it behaves under standard waste-accumulation conditions. The disposal of this specific piperidine derivative carries two primary mechanistic risks:

1. The Acid-Cleavage Pressurization Threat (Boc Group) The Boc protecting group is intentionally designed to be highly sensitive to acidic conditions. When accidentally exposed to strong acids (e.g., Trifluoroacetic acid, HCl) commonly found in mixed organic waste streams, the carbamate linkage undergoes rapid, exothermic cleavage . This acid-catalyzed deprotection generates a tert-butyl cation intermediate, which immediately fragments into isobutylene gas and carbon dioxide .

Because the degradation of a single mole of this Boc-piperidine derivative generates two moles of gas , mixing it with acidic waste will rapidly over-pressurize a sealed High-Density Polyethylene (HDPE) waste carboy, leading to a violent chemical explosion .

Mechanism A Boc-Piperidine Derivative C Unstable Intermediate A->C Acid Catalysis B Acidic Waste (e.g., TFA, HCl) B->C H+ Donor D Isobutylene Gas (Explosion Risk) C->D Elimination E CO2 Gas (Pressurization) C->E Decarboxylation F Deprotected Amine Salt C->F Residual

Logical relationship of acid-catalyzed Boc cleavage leading to waste container pressurization.

2. The Auto-Oxidation Risk (Ether Linkage) The 3-methylbutoxy moiety is an aliphatic ether. While sterically hindered ethers are less prone to auto-oxidation than diethyl ether or THF, prolonged storage in the presence of atmospheric oxygen can still yield explosive hydroperoxides. Therefore, pre-disposal screening is a non-negotiable step to validate the stability of the waste before it is subjected to the heat of an incinerator.

Part 2: Quantitative Risk Assessment

To translate these mechanistic hazards into actionable logistics, refer to the quantitative thresholds outlined below. This table serves as your primary reference for waste stream compatibility.

Molecular FeatureChemical HazardQuantitative MetricRequired Disposal Action
N-Boc Carbamate Acid-catalyzed gas evolution2 moles gas (CO₂, Isobutylene) / mole BocStrict segregation from acidic waste (pH < 7).
3-Methylbutoxy Ether Hydroperoxide auto-oxidation< 10 ppm peroxide thresholdKI-starch paper testing prior to bulking.
Piperidine Core Aquatic toxicity (upon cleavage)LogP ~3.5 (highly lipophilic)EPA-compliant incineration; zero drain disposal.
Hydrocarbon Skeleton Flammability / Combustibility0% Halogen contentRoute to "Non-Halogenated Organic Waste".

Part 3: Self-Validating Disposal Methodologies

Do not rely on assumptions when bulking chemical waste. The following step-by-step workflows are designed as self-validating systems—meaning each step requires a physical verification (a test) before you are permitted to proceed to the next.

Protocol A: Pre-Disposal Peroxide Screening

Causality: Validates that the ether linkage has not degraded into shock-sensitive peroxides during storage.

  • Preparation: Don appropriate PPE (nitrile gloves, safety goggles, flame-retardant lab coat). Ensure all work is conducted inside a certified chemical fume hood.

  • Sampling: Extract a 1 mL aliquot of the tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate waste using a clean glass pipette.

  • Testing: Apply 1-2 drops of the organic waste directly onto a commercially available Potassium Iodide (KI) starch indicator strip.

  • Observation: Wait exactly 30 seconds. A color change to dark blue/purple indicates the presence of peroxides (>10 ppm).

  • Action:

    • If peroxides are <10 ppm , the waste is stable. Proceed to Protocol B.

    • If peroxides are >10 ppm , the waste is highly reactive. It must be treated with a reducing agent (e.g., aqueous sodium sulfite) prior to disposal, or handled directly by a specialized hazardous materials team .

Protocol B: Waste Bulking & Segregation

Causality: Validates that the receiving container will not trigger a Boc-cleavage explosion.

  • pH Verification: Test the target bulk waste container using universal pH paper to ensure the existing mixture is strictly neutral or slightly basic (pH 7-9). Never add this compound to a container holding TFA, HCl, or Lewis acids.

  • Transfer: Slowly pour the chemical into a designated High-Density Polyethylene (HDPE) "Non-Halogenated Organic Waste" carboy.

  • Venting (Critical Step): Because trace acids can sometimes be introduced accidentally by other lab members, equip the carboy with a pressure-relieving vented cap. This ensures that if minor Boc-deprotection occurs, the resulting CO₂ and isobutylene gases can safely escape without rupturing the container.

  • Labeling: Affix a hazardous waste tag detailing the full chemical name (no abbreviations), concentration, and primary hazards (Flammable, Toxic).

Workflow Start Waste Generation: Tert-butyl 4-(3-methylbutoxy) piperidine-1-carboxylate Test Peroxide Testing (Ether Linkage) Start->Test CheckAcid pH Check: Is Waste Acid-Free? Test->CheckAcid Neutralize Neutralize with Weak Base (pH 7-8) CheckAcid->Neutralize No (pH < 7) Collect Collect in Non-Halogenated HDPE Container CheckAcid->Collect Yes (pH 7-8) Neutralize->Collect Dispose EPA-Compliant Incineration (RCRA) Collect->Dispose

Step-by-step operational workflow for safe segregation and disposal of Boc-piperidine waste.

Part 4: Regulatory & Logistical Compliance

Under the Resource Conservation and Recovery Act (RCRA), this compound must be managed as a characteristic hazardous waste due to its flammability and potential toxicity .

  • Storage Limits: Store the sealed, vented waste container in a secondary containment tray away from direct sunlight and heat sources. By law, the waste must be removed from your facility by an EPA-certified vendor within 90 days of the accumulation start date.

  • Spill Protocol: In the event of a spill, do NOT use combustible materials like sawdust to absorb the chemical. Use an inert absorbent (vermiculite or sand), sweep it up using non-sparking tools, and place it into a compatible solid waste container for incineration.

By integrating these mechanistic insights into your daily lab operations, you transform routine disposal from a regulatory chore into a rigorous, self-validating safety system.

References

  • Master Organic Chemistry. "Protecting Groups for Amines: Carbamates." Master Organic Chemistry, 07 Jun. 2018. Available at:[Link]

  • Beveridge & Diamond PC. "EPA Proposes New Rules for Pharmaceutical Wastes That Qualify as RCRA Hazardous Wastes." The Environmental Law Firm, 10 Sep. 2015. Available at:[Link]

Handling

Personal protective equipment for handling Tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate

As a Senior Application Scientist, I have seen firsthand how the structural nuances of organic building blocks dictate the safety protocols required in the laboratory. Tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylat...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I have seen firsthand how the structural nuances of organic building blocks dictate the safety protocols required in the laboratory. Tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate (CAS: 2034155-23-0) is a highly specialized Boc-protected piperidine derivative frequently utilized in drug discovery.

While it is a valuable intermediate, its structure presents specific handling challenges. It acts as a moderate to severe irritant to the skin, eyes, and respiratory tract (Hazard Statements: H315, H319, H335)[1]. To ensure operational safety, we must move beyond generic safety guidelines and build a self-validating system tailored to the chemical's exact mechanistic behavior.

The Causality of Risk: Why Standard PPE Fails

Many researchers default to standard latex or thin nitrile gloves for all lab operations. However, the safety of your protective envelope depends entirely on the physical state of the chemical and its functional groups.

  • Lipophilicity and the Solvent Carrier Effect: The 3-methylbutoxy (isopentyl ether) chain makes this molecule highly lipophilic and exceptionally soluble in organic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), and Dimethyl Sulfoxide (DMSO). If a solution of this compound breaches a standard glove, the solvent acts as a carrier, dragging the active intermediate directly through the stratum corneum[2].

  • Boc-Deprotection Hazards: In synthetic workflows, the tert-butyloxycarbonyl (Boc) group is often removed using strong acids (e.g., Trifluoroacetic acid or HCl). This reaction vigorously evolves isobutylene gas and carbon dioxide. If PPE and engineering controls are not scaled to manage this gas evolution, the risk of inhalation and chemical splash increases exponentially[1].

Core PPE Matrix

To establish a self-validating safety system, your PPE must be selected based on quantitative breakthrough times and the specific operational state of the chemical.

Anatomical TargetRequired PPE (Neat Compound)Required PPE (In Solution/Reaction)Material Specification & CausalityReplacement Schedule
Hands Double-layered Nitrile (5 mil)Solvent-Specific (e.g., Butyl for DCM)Nitrile resists the neat oil/solid. Butyl rubber is required to prevent solvent-mediated breakthrough of the lipophilic ether.Every 2 hours, or immediately upon contamination.
Eyes ANSI Z87.1 Splash GogglesSplash Goggles + Face ShieldThe piperidine core is a severe ocular irritant. Safety glasses lack the orbital seal required to stop vapors.Inspect daily for micro-cracks.
Body Standard Lab Coat (Cotton/Poly)Flame-Resistant (FR) Lab CoatFR coats are required during acid-mediated Boc deprotection due to the flammability of evolved isobutylene gas.Launder weekly; replace if stained.
Respiratory None (if handled in hood)Half-Mask Respirator (P100/OV)Required only if engineering controls (hood draft < 100 fpm) fail or during large-scale (>100g) powder transfers.Filter change per OSHA 29 CFR 1910.134[3].

Operational Workflow: Step-by-Step Handling Protocol

Every protocol must be verifiable. Follow this methodology for preparing a standard 0.5M solution of Tert-butyl 4-(3-methylbutoxy)piperidine-1-carboxylate.

Phase 1: Pre-Operation & Donning

  • Verify Engineering Controls: Ensure the fume hood face velocity is between 80–120 feet per minute (fpm). Do not proceed if the airflow monitor is in alarm.

  • Don Base PPE: Put on closed-toe shoes, long pants, and a fully buttoned lab coat.

  • Don Eye Protection: Secure ANSI-rated splash goggles, ensuring a tight seal against the face to protect against ether vapors.

  • Don Gloves: Apply a pair of inner 4-mil nitrile gloves, followed by an outer pair of 5-mil nitrile gloves. Pull the outer glove cuffs over the sleeves of the lab coat to eliminate exposed skin at the wrists.

Phase 2: Execution (Weighing and Transfer)

  • Static Control: If the compound is in a semi-solid/powder state, wipe the spatula and weigh boat with an anti-static zero-charge wipe to prevent aerosolization.

  • Transfer: Tare the vial on the analytical balance inside the hood. Carefully transfer the required mass of the compound.

  • Solvent Addition: Slowly add the carrier solvent (e.g., DCM). Crucial Step: If handling DCM, immediately swap the outer nitrile glove for a Butyl rubber glove, as DCM permeates standard nitrile in under 3 minutes[2].

  • Sealing: Cap the vial tightly with a PTFE-lined septum before removing it from the fume hood.

Phase 3: Post-Operation & Doffing

  • Decontamination: Wipe down the balance and hood surface with a solvent-dampened cloth (e.g., isopropanol), followed by a dry wipe.

  • Doffing Sequence: Remove the outer gloves using the "glove-in-glove" technique to avoid skin contact. Dispose of them in the solid hazardous waste bin.

  • Final Removal: Remove goggles, then the inner gloves. Wash hands immediately with soap and water.

Spill Response and Disposal Plan

  • Minor Spills (<50 mL/g): Cover the spill with an inert absorbent (e.g., vermiculite or sand). Do not use combustible materials like paper towels if the spill involves an oxidizing agent. Sweep into a designated hazardous waste container.

  • Disposal Logistics: Boc-protected amines must be disposed of in dedicated organic waste streams. Never mix this compound with concentrated acid waste streams. The spontaneous cleavage of the Boc group will generate massive volumes of gas, potentially causing the waste carboy to over-pressurize and rupture[1].

Mechanistic Workflow Diagram

PPE_Decision_Tree Start Handling Tert-butyl 4-(3-methylbutoxy) piperidine-1-carboxylate State What is the physical state? Start->State Neat Neat (Solid/Viscous Oil) State->Neat Solution In Organic Solution (e.g., DCM, DMF) State->Solution Hood1 Standard Fume Hood Draft > 100 fpm Neat->Hood1 Hood2 Fume Hood + Blast Shield (if scaling up > 10g) Solution->Hood2 Gloves1 Double Nitrile Gloves (Change every 2 hrs) Hood1->Gloves1 Gloves2 Solvent-Specific Gloves (e.g., Butyl/Viton for DCM) Hood2->Gloves2 PPE_Base Base PPE: Splash Goggles, Lab Coat, Closed-toe Shoes Gloves1->PPE_Base Gloves2->PPE_Base Proceed Execute Operation Safely PPE_Base->Proceed

Decision matrix for PPE selection based on the physical state and solvent carrier of the compound.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version Source: National Research Council / The National Academies Press URL: [Link]

  • Title: Personal Protective Equipment Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

  • Title: Respiratory Protection Standard (29 CFR 1910.134) Source: Occupational Safety and Health Administration (OSHA) URL: [Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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